MAZ51
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3E)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCXONOPGCDDBQ-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)/C=C/3\C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163655-37-6 | |
| Record name | 3-(4-Dimethylaminonaphthalen-1-ylmethylene)-1,3-dihydroindol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of MAZ51 in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAZ51 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound in endothelial cells, its effects on key cellular processes, and detailed protocols for its investigation. This compound competitively inhibits the ATP-binding site of the VEGFR-3 tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary consequence of this inhibition in endothelial cells is the suppression of the PI3K/Akt signaling cascade, leading to a reduction in cell proliferation, migration, and tube formation. This document summarizes the available quantitative data, provides detailed experimental methodologies, and visualizes the core signaling pathways and experimental workflows to facilitate further research and development of VEGFR-3 targeted therapies.
Core Mechanism of Action: VEGFR-3 Inhibition
This compound is an indolinone derivative that functions as a selective, ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[1] The binding of the natural ligands, VEGF-C and VEGF-D, to the extracellular domain of VEGFR-3 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation event is a critical step in the activation of downstream signaling pathways that govern endothelial cell function.
This compound exerts its inhibitory effect by occupying the ATP-binding pocket of the VEGFR-3 kinase domain, thereby preventing the transfer of phosphate (B84403) groups and blocking the autophosphorylation of the receptor.[2] This effectively abrogates the initiation of the signaling cascade. This compound exhibits selectivity for VEGFR-3 over other receptor tyrosine kinases, including VEGFR-2 at lower concentrations. While it specifically blocks VEGF-C and VEGF-D-induced phosphorylation of VEGFR-3 at concentrations of 5 µM or less, it only partially inhibits VEGFR-2 phosphorylation at higher concentrations (around 50 µM).[3]
Quantitative Data Summary
The following tables summarize key quantitative findings on the efficacy of this compound from in vitro studies. While much of the detailed quantitative data comes from studies on the PC-3 prostate cancer cell line, which also expresses VEGFR-3, the findings are informative for understanding the compound's general activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Line | IC50 Value | Notes | Reference |
| VEGFR-3 Phosphorylation | Recombinant | 1 µM | Inhibition of VEGF-C-induced autophosphorylation. | [4] |
| Cell Proliferation | PC-3 (Human Prostate Cancer) | 2.7 µM | Demonstrates anti-proliferative effects. | [3] |
| Cell Viability | PrEC (Normal Human Prostate Epithelial) | 7.0 µM | ||
| Cell Viability | LNCaP (Human Prostate Cancer) | 6.0 µM | ||
| Cell Viability | DU145 (Human Prostate Cancer) | 3.8 µM |
Table 2: Effects of this compound on Endothelial and Cancer Cell Functions
| Cellular Process | Cell Line | This compound Concentration | Observed Effect | Reference |
| Proliferation | VEGFR-3-expressing human endothelial cells | Not specified | Inhibition of proliferation. | |
| Phosphorylation of VEGFR-3 | PC-3 | 3 µM | Complete blockage of VEGF-C-induced phosphorylation. | |
| Phosphorylation of Akt | PC-3 | 3 µM | Marked blockage of VEGF-C-induced Akt phosphorylation. | |
| Migration | PC-3 | 3 µM | Attenuation of VEGF-C-induced cell migration. |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway in Endothelial Cells
The primary signaling pathway affected by this compound in endothelial cells is the VEGF-C/VEGFR-3/PI3K/Akt axis. Inhibition of VEGFR-3 phosphorylation by this compound prevents the recruitment and activation of PI3K, which in turn blocks the phosphorylation and activation of Akt. Activated Akt is crucial for promoting cell survival, proliferation, and migration.
Experimental Workflow for Evaluating this compound
A typical workflow for characterizing the effects of a kinase inhibitor like this compound involves a series of in vitro assays to determine its impact on receptor phosphorylation and key cellular functions.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the mechanism of action of this compound in endothelial cells.
Western Blotting for VEGFR-3 and Akt Phosphorylation
This protocol details the detection of changes in VEGFR-3 and Akt phosphorylation in endothelial cells following treatment with this compound.
-
Materials:
-
Human endothelial cells (e.g., HUVECs, lymphatic endothelial cells)
-
Complete endothelial cell growth medium
-
Serum-free basal medium
-
Recombinant human VEGF-C
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR-3, anti-VEGFR-3, anti-phospho-Akt (Ser473), anti-Akt
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 4 hours. Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Scrape and collect cell lysates, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature protein lysates by boiling. Load equal amounts of protein onto an SDS-PAGE gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Visualize bands using an ECL detection reagent and an imaging system.
-
Analysis: Perform densitometry to quantify band intensity. Normalize phosphorylated protein levels to total protein levels.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on endothelial cell proliferation.
-
Materials:
-
Human endothelial cells
-
Complete endothelial cell growth medium
-
This compound
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate (5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Incubate for 48 hours.
-
Quantification: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution and incubate overnight to dissolve formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Transwell Migration Assay
This assay assesses the impact of this compound on VEGF-C-induced endothelial cell migration.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Human endothelial cells
-
Serum-free basal medium
-
Medium with chemoattractant (e.g., 50 ng/mL VEGF-C)
-
This compound
-
Cotton swabs
-
Crystal Violet staining solution
-
-
Procedure:
-
Cell Preparation: Culture endothelial cells to 70-80% confluency and serum-starve for 4-6 hours. Resuspend cells in serum-free medium.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing VEGF-C to the lower chamber. Add the endothelial cell suspension to the upper chamber. Add this compound or vehicle control to both chambers.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet.
-
Analysis: Count the number of migrated cells in several random fields under a microscope.
-
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay models the formation of three-dimensional vessel-like structures.
-
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well plate
-
Human endothelial cells (e.g., HUVECs)
-
Endothelial cell basal medium
-
This compound
-
Calcein AM (for visualization)
-
-
Procedure:
-
Plate Coating: Thaw basement membrane matrix on ice. Coat the wells of a pre-chilled 96-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells and resuspend them in basal medium containing desired concentrations of this compound or vehicle control.
-
Incubation: Seed the cell suspension onto the solidified matrix. Incubate for 4-18 hours at 37°C.
-
Visualization and Quantification: Stain the cells with Calcein AM. Capture images using a fluorescence microscope.
-
Analysis: Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Conclusion
This compound is a selective inhibitor of VEGFR-3 that effectively disrupts the signaling pathways essential for lymphangiogenesis. Its mechanism of action in endothelial cells is centered on the blockade of VEGF-C-induced VEGFR-3 autophosphorylation, leading to the suppression of the PI3K/Akt pathway. This results in the inhibition of key endothelial cell functions, including proliferation, migration, and tube formation. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the VEGFR-3 signaling axis in various pathological conditions.
References
The Therapeutic Potential of MAZ51: A Technical Guide for Researchers
An In-depth Analysis of a Selective VEGFR-3 Inhibitor for Cancer Therapy
Abstract
MAZ51 is a potent, cell-permeable indolinone-based compound originally identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] Preclinical studies have demonstrated its significant anti-tumor activity across a range of cancer models, including prostate, mammary, and glioma cell lines.[2][3] this compound exerts its therapeutic effects through multiple mechanisms, including the inhibition of lymphangiogenesis via the VEGF-C/VEGFR-3 signaling pathway and the induction of apoptosis and cell cycle arrest in tumor cells.[1][4] Notably, in glioma cells, this compound exhibits anti-proliferative effects through a VEGFR-3 independent mechanism involving the modulation of the Akt/GSK3β and RhoA signaling pathways.[4] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its investigation. No clinical trials involving this compound have been reported to date.
Mechanism of Action
This compound primarily functions as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] This inhibition blocks the binding of its ligands, VEGF-C and VEGF-D, thereby preventing receptor autophosphorylation and the activation of downstream signaling cascades crucial for lymphangiogenesis.[1] In addition to its effects on endothelial cells, this compound has been shown to directly impact tumor cells.
In prostate cancer cells, this compound has been demonstrated to inhibit the VEGF-C-induced phosphorylation of VEGFR-3, leading to a reduction in downstream Akt signaling.[5] This disruption of an autocrine/paracrine loop contributes to the inhibition of cell proliferation and migration.[2]
Interestingly, in glioma cells, this compound induces cell rounding and G2/M cell cycle arrest through a mechanism independent of VEGFR-3 inhibition.[4] Studies have shown that this compound treatment in glioma cell lines leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β) via the activation of Akt, alongside the activation of the small GTPase RhoA.[4]
Quantitative Preclinical Data
The anti-tumor efficacy of this compound has been quantified in various preclinical models, both in vitro and in vivo.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| PC-3 | Prostate Cancer | 2.7 | [2] |
| LNCaP | Prostate Cancer | 6.0 | [2] |
| DU145 | Prostate Cancer | 3.8 | [2] |
| PrEC | Normal Prostate Epithelial | 7.0 | [2] |
| B16-F10 | Melanoma | 0.05428 (24h), 0.03162 (48h), 0.01204 (72h) (converted from mg/mL) | [6] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage and Administration | Treatment Duration | Outcome | Citation(s) |
| PC-3 Xenograft | Nude Mice | 1 µM and 3 µM, subcutaneous, daily | 4 weeks | Dose-dependent attenuation of tumor growth.[2] At 4 weeks, tumor volume in the 3 µM group was significantly smaller than the vehicle control.[2] | [2] |
| MT-450 Mammary Carcinoma | Rats | 8 mg/kg, intraperitoneal, daily | 15 days | Significantly suppressed tumor growth.[1] | [1] |
Signaling Pathways
VEGF-C/VEGFR-3 Signaling Pathway Inhibition
This compound's primary mechanism of action involves the inhibition of the VEGF-C/VEGFR-3 signaling pathway, which is crucial for lymphangiogenesis.
Caption: Inhibition of the VEGF-C/VEGFR-3 signaling pathway by this compound.
VEGFR-3 Independent Signaling in Glioma Cells
In glioma cells, this compound induces anti-proliferative effects through a distinct signaling cascade that is independent of VEGFR-3 inhibition.
Caption: this compound's VEGFR-3 independent signaling in glioma cells.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/WST-1)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Quantification:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
In Vitro Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve for 12-24 hours. Resuspend the cells in a serum-free medium.
-
Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add a chemoattractant (e.g., medium with 10% FBS or a specific growth factor like VEGF-C) to the lower chamber.
-
Cell Seeding and Treatment: Seed the serum-starved cells in the upper chamber of the Transwell insert. Add this compound or vehicle control to both the upper and lower chambers at the desired concentrations.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Staining and Visualization: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with a solution such as Crystal Violet.
-
Quantification: Count the number of migrated cells in several random microscopic fields.
Western Blotting for Phospho-VEGFR-3 and Downstream Targets
This protocol is used to analyze the effect of this compound on protein expression and phosphorylation.
-
Cell Lysis: Culture cells and treat with this compound and/or ligands (e.g., VEGF-C) for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., phospho-VEGFR-3, total VEGFR-3, phospho-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 PC-3 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare this compound in a suitable vehicle (e.g., 0.1% DMSO in PBS). Administer this compound or vehicle control to the mice via the desired route (e.g., subcutaneous, intraperitoneal) and schedule (e.g., daily).
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Experimental Workflows
In Vitro Evaluation of this compound
Caption: A typical workflow for the in vitro evaluation of this compound.
In Vivo Evaluation of this compound
Caption: A standard workflow for the in vivo assessment of this compound's anti-tumor efficacy.
Conclusion
This compound is a promising preclinical candidate for cancer therapy with a well-defined mechanism of action as a VEGFR-3 inhibitor. Its ability to also induce anti-tumor effects through VEGFR-3 independent pathways in certain cancer types, such as glioma, highlights its multifaceted therapeutic potential. The quantitative data from in vitro and in vivo studies provide a strong rationale for its further investigation. This technical guide offers a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound. The lack of clinical trial data suggests that its journey to clinical application has not yet begun, presenting an opportunity for further development and evaluation of this intriguing anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
MAZ51: A Technical Guide to a Selective VEGFR-3 Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MAZ51, an indolinone derivative that functions as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] This document details the mechanism of action of this compound, its in vitro and in vivo efficacy, and standardized protocols for its use in preclinical research.
Core Concept: VEGFR-3 Signaling and Its Inhibition by this compound
Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) is a receptor tyrosine kinase that plays a pivotal role in lymphangiogenesis, the formation of new lymphatic vessels.[1][3] The binding of its ligands, VEGF-C and VEGF-D, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[1] This activation initiates downstream signaling cascades, predominantly the PI3K/Akt and MAPK/ERK pathways, which are crucial for regulating cell proliferation, migration, and survival.[1]
This compound acts as a selective, ATP-competitive inhibitor of VEGFR-3.[1][4] It effectively blocks the VEGF-C and VEGF-D-induced autophosphorylation of VEGFR-3, thereby abrogating the downstream signaling events.[1][5] This targeted inhibition of VEGFR-3 signaling is the basis for the anti-lymphangiogenic and anti-tumor properties of this compound.[1] Notably, this compound shows a preferential inhibition of VEGFR-3 over the closely related VEGFR-2, with lower concentrations required to block VEGFR-3 phosphorylation (approximately 5 µM) compared to VEGFR-2 (approximately 50 µM).[4][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound - IC₅₀ Values
| Target/Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| VEGFR-3 (VEGF-C induced) | Recombinant | 1 | [3] |
| PC-3 | Human Prostate Cancer | 2.7 | [6][8] |
| DU145 | Human Prostate Cancer | 3.8 | [1] |
| LNCaP | Human Prostate Cancer | 6.0 | [6] |
| PrEC | Normal Human Prostate Epithelial | 7.0 | [6] |
| HDMEC | Human Dermal Microvascular Endothelial Cells | < 1 | [9] |
This table demonstrates the concentration of this compound required to inhibit VEGFR-3 kinase activity and the proliferation of various cell lines by 50%.
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage | Treatment Duration | Outcome | Reference |
| PC-3 Xenograft | Mouse | 1 or 3 µM (daily s.c.) | 4 weeks | Attenuated tumor growth | [1][8] |
| Rat Mammary Carcinoma | Rat | Not specified | Not specified | Significantly inhibited tumor growth | [10] |
| MT450 Tumors | Rat | 8 mg/kg (daily i.p.) | 15 days | Significantly suppressed tumor growth | [9][11] |
| Cl66 Mammary Tumor | Mouse | Dose-dependent (i.p.) | Not specified | Significant, dose-dependent inhibition of tumor growth and metastasis | [9][12] |
This table summarizes the anti-tumor effects of this compound in various animal cancer models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blotting for VEGFR-3 Phosphorylation
This protocol determines the effect of this compound on VEGF-C-induced VEGFR-3 phosphorylation.
-
Materials:
-
PC-3 cells (or other relevant cell line)
-
RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human VEGF-C
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-VEGFR-3 (e.g., Tyr1230/1231), anti-total-VEGFR-3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Cell Culture and Treatment: Culture PC-3 cells to 80-90% confluency. Serum-starve the cells for 4-6 hours.[1] Pre-treat cells with desired concentrations of this compound (e.g., 3 µM) or vehicle (DMSO) for 4 hours.[1][6] Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.[1]
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice.[1] Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[1] Determine protein concentration using a BCA assay.[1]
-
SDS-PAGE and Western Blotting: Denature protein lysates. Load equal amounts of protein onto an SDS-PAGE gel.[1] Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST.[1]
-
Immunodetection: Incubate the membrane with primary anti-phospho-VEGFR-3 antibody overnight at 4°C.[1] Wash and incubate with HRP-conjugated secondary antibody.[1] Visualize bands using an ECL reagent.[1] Strip and re-probe the membrane with an anti-total VEGFR-3 antibody to confirm equal loading.[1]
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
-
Materials:
-
Cancer cell line (e.g., PC-3)
-
96-well plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to attach overnight.[13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a specified period (e.g., 48 hours).[13]
-
Quantification: Add MTT reagent to each well and incubate for 4 hours at 37°C.[13] Aspirate the medium and add a solubilizing agent (DMSO) to dissolve the formazan (B1609692) crystals.[13]
-
Data Analysis: Measure the absorbance at 570 nm.[13] Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.[13]
-
Transwell Migration Assay
This assay assesses the effect of this compound on VEGF-C-induced cell migration.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cancer cell line (e.g., PC-3)
-
Serum-free medium
-
Chemoattractant (e.g., 50 ng/mL VEGF-C)
-
This compound
-
Methanol and Crystal Violet staining solution
-
-
Procedure:
-
Cell Preparation: Serum-starve cells for 4-6 hours. Resuspend cells in serum-free medium.[1]
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing VEGF-C to the lower chamber.[1] Add the cell suspension to the upper chamber.[1] Add this compound or vehicle control to both chambers.[1][6]
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[1][6]
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[1] Fix the migrated cells on the lower surface with methanol.[1] Stain the cells with Crystal Violet.[1] Count the number of migrated cells in several random fields under a microscope.[1]
-
In Vivo Tumor Xenograft Model
This protocol evaluates the in vivo anti-tumor efficacy of this compound.
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cells (e.g., PC-3)
-
Matrigel
-
This compound
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁷ PC-3 cells) mixed with Matrigel into the flank of each mouse.[13]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³).[13] Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 1 or 3 µM) or vehicle control via a specified route (e.g., subcutaneous injection) and schedule (e.g., daily) for a set duration (e.g., 4 weeks).[8]
-
Monitoring and Endpoint: Measure tumor volume regularly (e.g., twice a week) using calipers. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[8]
-
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR-3 signaling in lymphangiogenesis and cancer biology.[1] Its selectivity for VEGFR-3 allows for the targeted study of this pathway, distinguishing its effects from broader anti-angiogenic agents that also target VEGFR-2.[3][11] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of selective VEGFR-3 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pagepressjournals.org [pagepressjournals.org]
- 6. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 9. apexbt.com [apexbt.com]
- 10. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
MAZ51: A Technical Guide to the Inhibition of Lymphangiogenesis via VEGFR-3 Blockade
This technical guide provides an in-depth overview of MAZ51, an indolinone-based synthetic molecule, and its role as a potent inhibitor of lymphangiogenesis. Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound, its effects on cellular processes, and methodologies for its investigation in preclinical research.
Introduction to Lymphangiogenesis and this compound
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, immune response, and wound healing.[1][2] However, it also plays a pathological role in conditions such as tumor metastasis, where cancer cells can utilize lymphatic vessels to spread to distant sites.[3][4] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a receptor tyrosine kinase primarily expressed on lymphatic endothelial cells.[5][6]
The binding of its ligands, Vascular Endothelial Growth Factor-C (VEGF-C) and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation.[7] This activation triggers downstream signaling cascades, predominantly the PI3K/Akt and MAPK/ERK pathways, which are crucial for the proliferation, migration, and survival of lymphatic endothelial cells.[7][8]
This compound is a selective, ATP-competitive inhibitor of VEGFR-3.[7] It effectively blocks the VEGF-C and VEGF-D-induced phosphorylation of VEGFR-3, thereby disrupting the signaling pathways that drive lymphangiogenesis.[7][9] Its selectivity for VEGFR-3 over other receptors like VEGFR-2, EGFR, IGF-1R, and PDGFRβ makes it a valuable tool for targeted research into the VEGF-C/VEGFR-3 axis.[9][10]
Mechanism of Action
This compound, an indolinone derivative, functions by competitively binding to the ATP-binding pocket within the kinase domain of VEGFR-3.[7] This action prevents the autophosphorylation of the receptor, which is a critical step in its activation, even in the presence of its ligands, VEGF-C and VEGF-D.[5][7] By inhibiting VEGFR-3 phosphorylation, this compound effectively halts the downstream signaling events that promote lymphangiogenic processes.[7][8] Studies have shown that this compound specifically inhibits VEGF-C-induced activation of VEGFR-3 without blocking VEGF-C-mediated stimulation of VEGFR-2.[9][10] This targeted inhibition leads to a reduction in lymphatic endothelial cell proliferation, migration, and the formation of new lymphatic vessels.[5][11]
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound - IC50 Values
| Cell Line/Target | Cell Type | IC50 (µM) | Reference |
| VEGFR-3 (VEGF-C induced) | Recombinant | 1 | [10] |
| PC-3 | Human Prostate Cancer | 2.7 | [8][12] |
| DU145 | Human Prostate Cancer | 3.8 | [7] |
| LNCaP | Human Prostate Cancer | 6.0 | [7] |
| PrEC | Normal Human Prostate Epithelial Cells | 7.0 | [7] |
| HDMEC | Human Dermal Microvascular Endothelial Cells | < 1 | [6] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage | Treatment Duration | Outcome | Reference |
| PC-3 Xenograft | Mouse | 1 or 3 µM | 4 weeks | Attenuated tumor growth. | [7] |
| MT450 Mammary Carcinoma | Rat | 8 mg/kg; i.p.; daily | 15 days | Significantly suppressed tumor growth. | [9] |
| Cl66 Mammary Tumor | Mouse (BALB/c) | Dose-dependent | Not specified | Significant inhibition of tumor growth; inhibited lymph node and lung metastases. | [4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the anti-lymphangiogenic effects of this compound are provided below.
Western Blotting for VEGFR-3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of VEGFR-3 in response to ligand stimulation.
-
Cell Culture and Treatment: Plate lymphatic endothelial cells or cancer cells expressing VEGFR-3 (e.g., PC-3 cells) and grow to 70-80% confluency.[8] Serum-starve the cells overnight. Pre-treat the cells with desired concentrations of this compound (e.g., 3 µM) for a specified time (e.g., 4 hours).[8][13] Stimulate the cells with a ligand like VEGF-C (e.g., 50 ng/ml) for a short period.[8][13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation (Optional but recommended for p-VEGFR-3): Incubate cell lysates with an anti-VEGFR-3 antibody overnight at 4°C.[8] Add protein A/G agarose (B213101) beads to pull down the immune complexes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[7] Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[7] Incubate the membrane with a primary antibody against phospho-VEGFR-3 (p-Tyr) overnight at 4°C.[7][8] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[7] The membrane can be stripped and re-probed with an antibody for total VEGFR-3 as a loading control.[7]
Cell Proliferation Assay (MTT or WST-1 Assay)
This assay measures the impact of this compound on the viability and proliferation of cells.
-
Cell Seeding: Seed cells (e.g., PC-3) in a 96-well plate at an appropriate density and allow them to attach overnight.[7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.[8] Incubate for the desired duration (e.g., 48 hours).[7]
-
Quantification: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[7] If using MTT, add a solubilization solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader.[7] The results are typically expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, can then be calculated.[8]
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory capacity of cells towards a chemoattractant.
-
Assay Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.[7] Add medium containing a chemoattractant (e.g., VEGF-C) to the lower chamber.[8]
-
Cell Seeding and Treatment: Resuspend serum-starved cells in a serum-free medium and seed them into the upper chamber. Add this compound or a vehicle control to both the upper and lower chambers at the desired concentration (e.g., 3 µM).[7][8]
-
Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cell migration through the membrane.[7][8]
-
Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[7] Fix the migrated cells on the lower surface with methanol (B129727) and stain them with a solution like Crystal Violet.[7] Count the number of migrated cells in several random fields under a microscope.[7]
In Vitro Tube Formation Assay
This assay models the formation of three-dimensional, capillary-like structures by endothelial cells, a key step in lymphangiogenesis.
-
Plate Coating: Thaw a basement membrane matrix extract (e.g., Matrigel™ or Geltrex™) on ice.[14][15] Coat the wells of a 96-well plate with the extract and allow it to solidify by incubating at 37°C for at least 30 minutes.[14][15]
-
Cell Seeding: Harvest lymphatic endothelial cells and resuspend them in a medium containing the test compound (this compound) or control.
-
Plating: Gently plate the cell suspension onto the solidified matrix.[15]
-
Incubation: Incubate the plate at 37°C for 4-24 hours.[15]
-
Visualization and Quantification: Visualize the formation of tube-like structures using a light microscope.[16] For quantitative analysis, capture images and measure parameters such as the number of tubes, tube length, and branching points. Fluorescent labeling of cells (e.g., with Calcein AM) can aid in visualization.[17]
In Vivo Xenograft Mouse Model
This model is used to assess the anti-tumor and anti-lymphangiogenic efficacy of this compound in a living organism.
-
Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee.[5] Use immunocompromised mice (e.g., BALB/c nude mice).[18]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., PC-3 cells) into the flank of the mice.[8]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.[4][9]
-
Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the animals.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.[5] The tumors can be weighed and processed for further analysis, such as immunohistochemistry to assess lymphatic vessel density (e.g., using LYVE-1 or CD31 markers).[5][19]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: VEGFR-3 signaling pathway and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. Modeling Lymphangiogenesis: Pairing in vitro and in vivo metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro, In Vivo, and In Silico Models of Lymphangiogenesis in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in Drugs Targeting Lymphangiogenesis for Preventing Tumor Progression and Metastasis [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pagepressjournals.org [pagepressjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]
- 16. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pagepressjournals.org [pagepressjournals.org]
The Dichotomous Role of MAZ51 in Akt and GSK3β Phosphorylation: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular effects of MAZ51, a potent tyrosine kinase inhibitor, on the pivotal signaling proteins Akt and GSK3β. Primarily known for its inhibitory action on Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), this compound's influence on downstream signaling pathways is complex and exhibits significant cell-type-specific variations. This document, intended for researchers, scientists, and professionals in drug development, consolidates the current understanding of this compound's mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and illustrates the underlying signaling pathways.
Core Mechanism of Action and Cellular Impact
This compound is an indolinone-based compound that was initially identified as a selective inhibitor of VEGFR-3 tyrosine kinase.[1][2] Its primary mechanism involves blocking the ligand-induced autophosphorylation of VEGFR-3, a key receptor in lymphangiogenesis.[3] This inhibition disrupts downstream signaling cascades, notably the PI3K/Akt pathway, which is crucial for cell proliferation, migration, and survival.
In many cancer models, particularly prostate cancer, this compound has been shown to inhibit tumor growth by attenuating VEGFR-3 signaling.[4][5] This leads to a reduction in Akt phosphorylation and subsequently affects its downstream targets.[4][6] However, contrasting effects have been observed in glioma cells, where this compound induces an increase in Akt and GSK3β phosphorylation, independent of VEGFR-3 inhibition, suggesting a divergent and context-dependent mechanism of action.[1][7]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on Akt and GSK3β phosphorylation and its overall cellular impact as reported in various studies.
| Cell Line | Treatment | Effect on Akt Phosphorylation (Ser473) | Effect on GSK3β Phosphorylation (Ser9) | Reference |
| PC-3 | 3 µM this compound (4h pretreatment), 50 ng/mL VEGF-C stimulation | Markedly blocked VEGF-C induced phosphorylation | Not Reported | [4] |
| PC-3 | 1 and 3 µM this compound (48h) | Attenuated constitutive phosphorylation | Not Reported | [4] |
| C6 Glioma | 2.5 µM and 5.0 µM this compound (24h) | Dose-dependent increase | Increased (inactivation) | [1] |
| Parameter | Cell Line/Model | Value | Conditions | Reference |
| IC50 (Proliferation) | PC-3 | 2.7 µM | 48h treatment | [4][6] |
| DU145 | 3.8 µM | Not Specified | [8] | |
| LNCaP | 6.0 µM | Not Specified | [8] | |
| PrEC | 7.0 µM | Not Specified | [8] | |
| Inhibition of VEGFR-3 Phosphorylation | PC-3 | Complete block | 3 µM this compound, 4h pretreatment, 50 ng/mL VEGF-C | [4][6] |
| Inhibition of Migration | PC-3 | Markedly decreased | 3 µM this compound, 18h, 50 ng/mL VEGF-C | [4][6] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the known signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound-mediated inhibition of the canonical VEGFR-3 signaling pathway.
Caption: VEGFR-3 independent action of this compound in glioma cells.
Caption: Standardized workflow for Western Blot analysis of protein phosphorylation.
Experimental Protocols
Western Blotting for Akt and GSK3β Phosphorylation
This protocol is designed to determine the effect of this compound on the phosphorylation status of Akt and GSK3β in a relevant cell line (e.g., PC-3 or C6 glioma).
Materials:
-
Cell line of interest (e.g., PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Recombinant human VEGF-C (for stimulation, if required)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells and allow them to adhere overnight. The following day, pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 4 or 24 hours).[1][8] If studying ligand-induced phosphorylation, serum-starve cells before stimulation with a growth factor like VEGF-C for a short period (e.g., 15-30 minutes).[8]
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.[8]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.[8] The following day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After further washes with TBST, visualize the protein bands using an ECL detection reagent and a suitable imaging system.[8]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-Akt) or a loading control like β-actin.
In Vitro Kinase Assay for GSK3β Activity
This assay measures the enzymatic activity of GSK3β and can be used to assess the downstream functional consequences of this compound-induced phosphorylation changes.
Materials:
-
GSK3β Kinase Assay Kit (contains purified GSK3β, kinase substrate, ATP, and assay buffer)
-
Test compound (this compound-treated cell lysate or purified components)
-
96-well plate
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the 1x Kinase Assay Buffer and ATP solution according to the kit manufacturer's instructions.[9]
-
Master Mix Preparation: Prepare a master mix containing the Kinase Assay Buffer and the GSK3β substrate peptide.[9]
-
Assay Setup: Add the master mix to the wells of a 96-well plate. Add the test inhibitor (or vehicle control) and the diluted GSK3β enzyme to the appropriate wells.[9]
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells except the "blank" control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the phosphorylation reaction to occur.[9]
-
Detection: Terminate the reaction and measure the remaining ATP (or ADP produced) using a detection reagent like Kinase-Glo®, which generates a luminescent signal. The signal is inversely proportional to the GSK3β activity.[9][10]
Conclusion
The effect of this compound on Akt and GSK3β phosphorylation is not monolithic. In the context of VEGFR-3 expressing cells, such as prostate cancer, this compound acts as an inhibitor of the PI3K/Akt pathway, leading to decreased phosphorylation of Akt.[4] Conversely, in glioma cells, this compound promotes the phosphorylation and activation of Akt, which in turn leads to the inhibitory phosphorylation of GSK3β.[1] This suggests that this compound may have additional, as-yet-unidentified targets that mediate this alternative signaling outcome. These findings underscore the importance of characterizing the molecular effects of kinase inhibitors in a variety of cellular contexts to fully understand their therapeutic potential and limitations. The protocols and data presented herein provide a foundational guide for researchers to further investigate the multifaceted roles of this compound.
References
- 1. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
MAZ51: A Technical Guide to its Impact on Tumor Cell Apoptosis
Abstract: MAZ51 is a potent indolinone-based small molecule initially identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] Its therapeutic potential extends beyond anti-lymphangiogenesis, as it robustly inhibits proliferation and induces apoptosis across a variety of tumor cell lines, including those not expressing its primary target, VEGFR-3. This guide provides an in-depth analysis of this compound's mechanisms of action, summarizing key quantitative data on its efficacy and detailing the experimental protocols necessary for its study. We explore both VEGFR-3-dependent and -independent signaling pathways, including the Akt/GSK3β and RhoA axes, through which this compound exerts its apoptotic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this compound as an anti-tumor agent.
Introduction
Overview of this compound
This compound is a synthetic, cell-permeable indolinone that functions as a selective and ATP-competitive inhibitor of VEGFR-3 (also known as Flt-4).[1][2] It was developed to block the ligand-induced autophosphorylation of VEGFR-3, a key process in the activation of this receptor tyrosine kinase. While its primary role is associated with inhibiting the formation of lymphatic vessels (lymphangiogenesis), subsequent research has revealed its direct anti-proliferative and pro-apoptotic effects on cancer cells.[1]
The Role of VEGFR-3 in Cancer
VEGFR-3, along with its ligands VEGF-C and VEGF-D, is a central regulator of the development and maintenance of the lymphatic system. In the context of oncology, the VEGF-C/VEGFR-3 signaling axis is frequently exploited by tumors to promote lymphangiogenesis, which facilitates metastatic dissemination to lymph nodes and distant organs.[3] Beyond this, some tumor cells express VEGFR-3 directly, creating an autocrine or paracrine signaling loop that promotes their own survival, proliferation, and migration.[4][5]
Apoptosis as a Therapeutic Target
Apoptosis, or programmed cell death, is a critical self-regulatory mechanism that eliminates damaged or unwanted cells. Cancer cells characteristically evade this process to achieve uncontrolled proliferation. A primary goal of modern cancer therapy is to reactivate apoptotic pathways within tumor cells. Molecules like this compound, which can modulate key survival signals, are valuable tools in this endeavor. The induction of apoptosis is regulated by a complex interplay of signaling proteins, primarily the Bcl-2 family and caspases, which are often the ultimate targets of anti-cancer agents.[6][7]
Mechanism of Action
This compound induces tumor cell apoptosis through at least two distinct mechanisms, which can be dependent on or independent of its primary target, VEGFR-3.
Primary Mechanism: VEGFR-3 Inhibition
In tumor cells where VEGFR-3 signaling is active, this compound acts as a potent inhibitor. It blocks the binding of ATP to the kinase domain, thereby preventing the VEGF-C-induced autophosphorylation required for receptor activation.[2] This inhibition disrupts critical downstream pro-survival signaling cascades:
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a major downstream effector of VEGFR-3 that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. In prostate cancer PC-3 cells, which express high levels of VEGFR-3, this compound (at ~3 µM) effectively blocks VEGF-C-induced phosphorylation of both VEGFR-3 and its downstream target, Akt.[4][5] This attenuation of Akt signaling is a key step in initiating apoptosis.
-
MAPK/ERK Pathway: While also a downstream target of VEGFR-3, studies in PC-3 cells suggest that the ERK1/2 and p38 MAPK pathways are not significantly affected by this compound at concentrations that inhibit Akt.[4]
By shutting down these pro-survival signals, this compound shifts the cellular balance towards apoptosis, leading to the activation of the caspase cascade.
VEGFR-3 Independent Effects
Compelling evidence shows that this compound can induce anti-proliferative effects and cell cycle arrest in tumor cells without inhibiting—and in some cases, even increasing—VEGFR-3 phosphorylation.[3][8] This indicates the existence of off-target or alternative mechanisms of action.
-
Akt/GSK3β and RhoA Activation in Glioma: In rat C6 and human U251MG glioma cell lines, this compound treatment leads to G2/M phase cell cycle arrest and dramatic changes in cell morphology, including cell rounding.[3][8] These effects are not associated with significant cell death but rather a potent inhibition of proliferation.[8] This process is mediated by the activation of Akt, leading to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK3β), and the activation of the small GTPase RhoA, which regulates the actin cytoskeleton.[8][9] These effects occur independently of VEGFR-3 inhibition, suggesting this compound engages different targets in these cells.[3]
-
Apoptosis in Non-VEGFR-3-Expressing Cells: this compound has been shown to inhibit proliferation and induce apoptosis in a variety of tumor cell lines that do not express VEGFR-3, further supporting its multi-targeted nature.[1] The precise kinases involved in these off-target effects are not fully elucidated but contribute to its broad anti-tumor activity.
Quantitative Data Summary
The efficacy of this compound varies across different cell lines, reflecting their unique signaling dependencies.
Table 1: In Vitro Efficacy of this compound - IC50 Values
| Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| PC-3 | Human Prostate Cancer | 2.7 | [5][10] |
| DU145 | Human Prostate Cancer | 3.8 | [10] |
| LNCaP | Human Prostate Cancer | 6.0 | [10] |
| PrEC | Normal Human Prostate Epithelial | 7.0 | [10] |
| B16-F10 (48h) | Mouse Melanoma | ~100.6* | [11] |
*Calculated from 0.03162 mg/mL; Molecular Weight 314.38 g/mol . This higher value may reflect cell line-specific resistance or different experimental conditions.
Table 2: Key Molecular Effects of this compound
| Effect | Cell Line(s) | Concentration | Reference |
|---|---|---|---|
| Inhibition of VEGF-C-induced VEGFR-3 Phosphorylation | PC-3 | 3 µM | [4][10] |
| Attenuation of Akt Phosphorylation (Ser473) | PC-3 | 1-3 µM | [4] |
| Induction of G2/M Cell Cycle Arrest | C6, U251MG (Glioma) | 2.5-5 µM | [3] |
| Increased Phosphorylation of Akt and GSK3β | C6 (Glioma) | 2.5-5 µM | [3][8] |
| Activation of RhoA | C6 (Glioma) | 5 µM |[8] |
Signaling Pathways and Visualizations
VEGFR-3 Dependent Apoptotic Pathway
The primary mechanism of this compound involves the direct inhibition of the VEGFR-3 signaling cascade, which removes pro-survival signals and allows for the initiation of apoptosis.
Caption: this compound inhibits VEGFR-3 phosphorylation, blocking the PI3K/Akt survival pathway.
VEGFR-3 Independent Pathway in Glioma Cells
In glioma cells, this compound induces cell cycle arrest through a paradoxical activation of Akt and RhoA signaling, independent of its effects on VEGFR-3.
Caption: this compound activates Akt/GSK3β and RhoA pathways in glioma cells.
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the cytotoxic or anti-proliferative effects of this compound.[12][13]
Methodology
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V/PI Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[15][16]
Methodology
-
Cell Culture and Treatment: Culture cells and treat with desired concentrations of this compound and controls for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin, neutralize, and combine with the supernatant.
-
Washing: Wash cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[17]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.
Protein Expression and Phosphorylation Analysis (Western Blotting)
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in apoptotic and survival pathways.[18]
Methodology
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR-3, total VEGFR-3, p-Akt, total Akt, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[4][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[19]
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound is a multifaceted anti-tumor agent that induces apoptosis through both targeted and broader mechanisms. Its primary function as a VEGFR-3 inhibitor effectively disrupts pro-survival signaling in tumors dependent on this pathway, leading to programmed cell death.[4][5] Furthermore, its ability to modulate other critical signaling nodes, such as the Akt/GSK3β and RhoA pathways in a context-dependent manner, and to induce apoptosis in cells lacking VEGFR-3, highlights its potential to overcome the signaling redundancy that often leads to therapeutic resistance.[8] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound as a tool to investigate cancer biology and explore its therapeutic potential further.
References
- 1. researchgate.net [researchgate.net]
- 2. pagepressjournals.org [pagepressjournals.org]
- 3. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 4. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. benchchem.com [benchchem.com]
Investigating the Anti-Angiogenic Properties of MAZ51: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAZ51 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis and, in certain contexts, angiogenesis. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, its mechanism of action, and detailed protocols for its investigation in preclinical research. The document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of signaling pathways and workflows to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction to this compound and its Anti-Angiogenic Properties
This compound is an indolinone-based synthetic molecule that functions as a selective antagonist of VEGFR-3.[1][2] While VEGFR-3 is primarily associated with the development of lymphatic vessels (lymphangiogenesis), its role in promoting new blood vessel formation (angiogenesis) is an active area of investigation, particularly in the context of tumor biology.[3][4] this compound exerts its biological effects by competitively inhibiting the ATP-binding site of the VEGFR-3 tyrosine kinase domain, thereby blocking ligand-induced autophosphorylation and the activation of downstream signaling cascades.[5] This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.
Mechanism of Action: Inhibition of the VEGFR-3 Signaling Pathway
The binding of the ligands VEGF-C or VEGF-D to VEGFR-3 induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways, most notably the PI3K/Akt pathway, which is crucial for endothelial cell survival and proliferation.
This compound selectively inhibits the tyrosine kinase activity of VEGFR-3, preventing its autophosphorylation. This blockade effectively abrogates the downstream signaling cascade, leading to the suppression of pro-angiogenic cellular processes. While this compound shows high selectivity for VEGFR-3, it has been observed to have minimal effects on VEGFR-1 and VEGFR-2 at concentrations where it potently inhibits VEGFR-3. However, at higher concentrations, some off-target effects on other tyrosine kinases may be observed.
Signaling Pathway Diagram
Caption: this compound inhibits VEGFR-3 signaling.
Quantitative Data on the Anti-Angiogenic Effects of this compound
The inhibitory activity of this compound has been quantified in various cell lines and preclinical models. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Efficacy of this compound - IC50 Values
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PC-3 | Human Prostate Cancer | 2.7 | |
| DU145 | Human Prostate Cancer | 3.8 | |
| LNCaP | Human Prostate Cancer | 6.0 | |
| PrEC | Normal Human Prostate Epithelial | 7.0 | |
| HDMEC | Human Dermal Microvascular Endothelial Cells | < 1 |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage | Treatment Duration | Outcome | Reference |
| PC-3 Xenograft | Mouse | 1 or 3 µM | 4 weeks | Attenuated tumor growth | |
| MT450 Rat Mammary Carcinoma | Rat | 8 mg/kg (i.p. daily) | 15 days | Significantly suppressed tumor growth |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic effects of this compound.
Western Blotting for VEGFR-3 Phosphorylation
This protocol is designed to determine the effect of this compound on VEGF-C-induced VEGFR-3 phosphorylation in endothelial or cancer cells.
Materials:
-
Endothelial cells (e.g., HUVEC, HDMEC) or relevant cancer cell line (e.g., PC-3)
-
Complete growth medium
-
Serum-free medium
-
Recombinant human VEGF-C
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-3, anti-total-VEGFR-3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 4 hours.
-
Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary anti-phospho-VEGFR-3 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Visualize bands using an ECL detection reagent.
-
Strip the membrane and re-probe with an anti-total VEGFR-3 antibody for a loading control.
Endothelial Cell Proliferation Assay (MTT/WST-1 Assay)
This protocol measures the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Endothelial cells
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Quantification: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Endothelial Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migration of endothelial cells towards a chemoattractant.
Materials:
-
Endothelial cells
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Chemoattractant (e.g., VEGF-C or FBS)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add medium with a chemoattractant to the lower chamber.
-
Resuspend endothelial cells in serum-free medium and add to the upper chamber.
-
Add this compound or vehicle control to both chambers at the desired concentration.
-
Incubation: Incubate for 4-24 hours at 37°C.
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
Endothelial Tube Formation Assay
This in vitro angiogenesis assay evaluates the ability of endothelial cells to form capillary-like structures.
Materials:
-
Endothelial cells (e.g., HUVEC)
-
Basement membrane matrix (e.g., Matrigel® or Geltrex™)
-
96-well or 24-well plates
-
Endothelial cell growth medium
-
This compound
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a pre-chilled plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest and resuspend endothelial cells in medium containing the desired concentrations of this compound or vehicle control.
-
Seed the cells onto the solidified matrix.
-
Incubation: Incubate for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points and total tube length using imaging software.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of VEGFR-3 signaling in angiogenesis and lymphangiogenesis. Its selectivity for VEGFR-3 allows for targeted studies of this pathway in various physiological and pathological contexts. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the anti-angiogenic potential of this compound. Further investigation is warranted to fully elucidate its therapeutic potential in diseases characterized by aberrant angiogenesis, such as cancer.
References
Methodological & Application
MAZ51 Experimental Protocol for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
MAZ51 is a potent, cell-permeable indolinone-based compound initially identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] It is a valuable tool for in vitro studies investigating cancer biology, lymphangiogenesis, and cellular signaling pathways. This compound exerts its biological effects through multiple mechanisms, making a thorough understanding of its application crucial for accurate experimental design and data interpretation.
Mechanism of Action:
-
VEGFR-3 Inhibition: this compound competitively binds to the ATP-binding site of VEGFR-3, inhibiting its autophosphorylation induced by its ligands, VEGF-C and VEGF-D.[1] This blockade disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, migration, and survival.[1]
-
VEGFR-3 Independent Effects: In some cancer cell types, such as glioma cells, this compound has been shown to induce cell rounding and G2/M cell cycle arrest without inhibiting VEGFR-3 phosphorylation.[3][4] These effects are mediated through the activation of the RhoA and Akt/GSK3β signaling pathways.[3][4] This dual activity highlights the importance of characterizing the specific molecular response to this compound in the cell line of interest.
Applications in In Vitro Research:
-
Inhibition of Cancer Cell Proliferation and Viability: this compound has demonstrated anti-proliferative effects across various cancer cell lines.[5][6]
-
Induction of Apoptosis: The compound can trigger programmed cell death in tumor cells.[6][7]
-
Suppression of Cell Migration: By inhibiting VEGFR-3 signaling, this compound can effectively reduce cancer cell migration.[5][8]
-
Cell Cycle Analysis: this compound has been shown to cause cell cycle arrest at the G2/M phase in certain cell types.[3][4]
-
Investigation of Signaling Pathways: this compound serves as a chemical probe to dissect the roles of VEGFR-3, RhoA, and Akt/GSK3β signaling in various cellular processes.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Human Prostate Cancer | 2.7[5] |
| DU145 | Human Prostate Cancer | 3.8[5] |
| LNCaP | Human Prostate Cancer | 6.0[5] |
| PrEC | Normal Human Prostate Epithelial Cells | 7.0[5] |
Key Experimental Protocols
Cell Viability/Proliferation Assay (MTT or WST-1)
This protocol determines the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, DU145)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A vehicle control (DMSO) should be included.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
Quantification:
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight.[1]
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm for WST-1 or 570 nm for MTT using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of VEGFR-3 Phosphorylation
This protocol assesses the inhibitory effect of this compound on the phosphorylation of VEGFR-3.
Materials:
-
Cell line expressing VEGFR-3 (e.g., PC-3)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
VEGF-C
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-3, anti-total-VEGFR-3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment:
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.[1]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-phospho-VEGFR-3 antibody overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL detection reagent.[1]
-
Strip the membrane and re-probe with an anti-total-VEGFR-3 antibody as a loading control.[1]
-
Transwell Migration Assay
This assay evaluates the effect of this compound on VEGF-C-induced cell migration.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cell line of interest (e.g., PC-3)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 50 ng/mL VEGF-C)
-
This compound (dissolved in DMSO)
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a density of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of medium containing VEGF-C to the lower chamber.
-
In the upper chamber, add 100 µL of the cell suspension.
-
Add this compound or vehicle control to both the upper and lower chambers at the desired concentration.[1]
-
-
Incubation:
-
Staining and Quantification:
-
Remove the Transwell inserts.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[1]
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.[1]
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 4. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
Application Notes and Protocols for MAZ51 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a MAZ51 stock solution using dimethyl sulfoxide (B87167) (DMSO) as the solvent. This compound is a potent and selective inhibitor of the vascular endothelial growth factor receptor-3 (VEGFR-3) tyrosine kinase, playing a crucial role in lymphangiogenesis.[1][2] Accurate preparation of the stock solution is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties of this compound
This compound is an indolinone-based compound that acts as a reversible and ATP-competitive inhibitor of VEGFR-3. It has been shown to inhibit the proliferation and induce apoptosis in various tumor cell lines.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₂O | [4][5] |
| Molecular Weight | 314.38 g/mol | [1] |
| Appearance | Crystalline solid | [4][5] |
| Purity | ≥95% to ≥98% | [4][6] |
| Solubility in DMSO | 1 mg/mL to 63 mg/mL | [1][4][5] |
| Storage (Solid) | -20°C for up to 4 years | [1][4][5] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [1] |
Note on DMSO: The solubility of this compound can be affected by the quality of the DMSO. It is highly recommended to use fresh, anhydrous, high-purity DMSO to ensure maximum solubility.[1] Moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions in cell culture media or other aqueous buffers for various in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal protective equipment (lab coat, gloves, safety glasses)
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.14 mg of this compound (Molecular Weight = 314.38 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the this compound powder. For a 10 mM solution, if you weighed 3.14 mg of this compound, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can aid in dissolution if precipitation occurs.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate experimental buffer or medium.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of a this compound stock solution in DMSO.
Application Notes
This compound is a selective inhibitor of VEGFR-3 and is a valuable tool for studying lymphangiogenesis and its role in cancer.[2] It has been shown to inhibit VEGF-C-induced activation of VEGFR-3 without significantly affecting VEGFR-2 at lower concentrations.[3]
Cell-Based Assays
For cell-based assays, the this compound stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[7]
Mechanism of Action
This compound primarily exerts its effects by inhibiting the autophosphorylation of VEGFR-3, which is activated by its ligands VEGF-C and VEGF-D.[2] This inhibition blocks downstream signaling pathways, including the PI3K/Akt pathway, which are involved in cell proliferation, migration, and survival.[2][8] Interestingly, in some glioma cell lines, this compound has been observed to induce cell rounding and G2/M cell cycle arrest through the activation of RhoA and phosphorylation of Akt/GSK3β, independent of VEGFR-3 inhibition.[1][5][9]
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound's inhibitory action on VEGFR-3.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
MAZ51: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MAZ51, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), in cell culture experiments. This document outlines the mechanism of action, effective concentrations, and detailed protocols for key assays.
Mechanism of Action
This compound is an indolinone-based compound that functions as a selective, ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[1] The binding of ligands, such as VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation, activating downstream signaling pathways like PI3K/Akt and MAPK/ERK, which are crucial for cell proliferation, migration, and survival.[1] this compound selectively blocks this autophosphorylation of VEGFR-3, thereby inhibiting the downstream signaling cascades.[1]
While its primary target is VEGFR-3, this compound has also been observed to have effects independent of VEGFR-3 inhibition in certain cell types. For instance, in glioma cells, this compound can induce cell rounding and G2/M cell cycle arrest through the phosphorylation of Akt/GSK3β and activation of RhoA.[2][3] It has also been shown to inhibit the proliferation of and induce apoptosis in some cancer cell lines that do not express VEGFR-3, suggesting potential off-target effects on other tyrosine kinases.
Data Presentation
In Vitro Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined in various cancer cell lines, with notable efficacy in prostate cancer.
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Human Prostate Cancer (androgen-independent) | 2.7 |
| DU145 | Human Prostate Cancer (androgen-independent) | 3.8 |
| LNCaP | Human Prostate Cancer (androgen-dependent) | 6.0 |
| PrEC | Normal Human Prostate Epithelial Cells | 7.0 |
| B16-F10 | Mouse Melanoma | ~0.03162 mg/mL (at 48h) |
Note: The B16-F10 IC50 value was reported in mg/mL and the molar concentration is approximately 0.1 µM. IC50 values can vary depending on the experimental conditions, such as cell density and assay duration.
In Vivo Efficacy of this compound: Prostate Cancer Xenograft Model
| Animal Model | Cancer Model | This compound Dosage | Treatment Duration | Outcome |
| Nude Mice | PC-3 Xenograft | 1 µM or 3 µM (subcutaneous, daily) | 4 weeks | Attenuated tumor growth |
| Rats | MT450 Mammary Carcinoma | 8 mg/kg (intraperitoneal, daily) | 15 days | Significantly suppressed tumor growth |
Signaling Pathways and Experimental Workflows
This compound Inhibition of the VEGFR-3 Signaling Pathway.
References
MAZ51 Protocol for MTT Cell Proliferation Assay: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAZ51 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] It plays a significant role in blocking the ligand-induced autophosphorylation of VEGFR-3, a key receptor in lymphangiogenesis.[2] Emerging research has demonstrated the anti-proliferative and apoptotic effects of this compound across a variety of tumor cell lines, highlighting its potential as a valuable compound in cancer research and drug development.[2][3] Notably, in some cancer types, such as glioma, the anti-proliferative effects of this compound may be mediated through pathways independent of VEGFR-3 inhibition, involving the Akt/GSK3β and RhoA signaling cascades. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assays.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Mechanism of Action
This compound primarily functions as a selective inhibitor of VEGFR-3 tyrosine kinase. The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 triggers a signaling cascade that promotes cell proliferation, migration, and survival. This compound blocks the ATP-binding site of the VEGFR-3 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, most notably the PI3K/Akt pathway.
In addition to its effects on VEGFR-3, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cells. Interestingly, in glioma cells, this compound's induction of cell rounding and G2/M arrest is associated with the phosphorylation of Akt/GSK3β and the activation of RhoA, and these effects can be independent of VEGFR-3 inhibition. This suggests that this compound may have multiple mechanisms of action depending on the cellular context.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as determined by MTT assays. This data provides a valuable reference for designing experiments and selecting appropriate concentration ranges.
| Cell Line | Cell Type | IC50 (µM) | Treatment Duration |
| PC-3 | Human Prostate Cancer | 2.7 | 48 hours |
| LNCaP | Human Prostate Cancer | 6.0 | 48 hours |
| DU145 | Human Prostate Cancer | 3.8 | 48 hours |
| PrEC | Normal Human Prostate Epithelial Cells | 7.0 | 48 hours |
| VEGFR-3 | (inhibition of activation) | 1 | Not Applicable |
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound.
Experimental Protocols
This section provides a detailed protocol for performing an MTT cell proliferation assay to evaluate the effects of this compound.
Materials
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
The following diagram outlines the general workflow for the MTT assay with this compound.
Detailed Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your stock solution. Based on the provided data, a starting range of 0.1 µM to 10 µM is recommended.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
The this compound protocol for the MTT cell proliferation assay provides a robust and reproducible method for assessing the anti-proliferative effects of this VEGFR-3 inhibitor. The provided data and protocols offer a solid foundation for researchers to investigate the therapeutic potential of this compound in various cancer models. Understanding its multifaceted mechanism of action, including its effects on both VEGFR-3 dependent and independent pathways, is crucial for its effective application in drug discovery and development.
References
Application Notes and Protocols for MAZ51 in Transwell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MAZ51, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), in Transwell migration assays. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visual diagrams of the signaling pathways and experimental workflow.
Introduction to this compound
This compound is an indolinone-based compound that functions as a selective, ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[1][2] By binding to the ATP pocket of the VEGFR-3 kinase domain, this compound effectively blocks the autophosphorylation of the receptor induced by its ligands, VEGF-C and VEGF-D.[1] This inhibition disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cellular processes such as proliferation, survival, and migration.[1] Due to its targeted action, this compound is a valuable tool for investigating the role of the VEGF-C/VEGFR-3 axis in cancer cell migration and for preclinical assessment of anti-metastatic therapies.[3][4][5]
Mechanism of Action: Inhibition of VEGFR-3 Signaling
The binding of VEGF-C to VEGFR-3 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates a signaling cascade that promotes cell migration. This compound intervenes by preventing this initial phosphorylation step, thereby abrogating the downstream signaling events.
Caption: this compound inhibits VEGF-C-induced VEGFR-3 signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from various studies.
Table 1: In Vitro Efficacy of this compound - IC50 Values [1]
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Human Prostate Cancer | 2.7 |
| DU145 | Human Prostate Cancer | 3.8 |
| LNCaP | Human Prostate Cancer | 6.0 |
| PrEC | Normal Human Prostate Epithelial | 7.0 |
Table 2: Effect of this compound on VEGF-C-Induced Cell Migration [3][6]
| Cell Line | Treatment | Incubation Time (hours) | Result |
| PC-3 | 50 ng/mL VEGF-C | 18 | Increased cell migration |
| PC-3 | 50 ng/mL VEGF-C + 3 µM this compound | 18 | Marked decrease in cell migration |
| Gastric Cancer Cells | Not Specified | Not Specified | 30% reduction in cell migration |
Experimental Protocols
Transwell Migration Assay Protocol
This protocol details the steps to assess the effect of this compound on VEGF-C-induced cell migration using a Transwell system.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cancer cell line (e.g., PC-3)
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 50 ng/mL VEGF-C)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or cold methanol)
-
Staining solution (e.g., 1% crystal violet)
-
Cotton swabs
-
Inverted microscope
Workflow Diagram:
Caption: Experimental workflow for the Transwell migration assay.
Procedure:
-
Cell Preparation:
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of medium containing the chemoattractant (e.g., 50 ng/mL VEGF-C) to the lower chamber.[1] For control wells, add medium without the chemoattractant.
-
Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of the Transwell insert.[6]
-
Add this compound at the desired concentration (e.g., 3 µM) or vehicle control (e.g., 0.1% DMSO) to both the upper and lower chambers.[1][6]
-
-
Incubation:
-
Staining and Quantification:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells and medium from the upper surface of the membrane.[1]
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution (e.g., 4% paraformaldehyde or cold methanol) for 10-20 minutes.[1]
-
After fixation, allow the membrane to air dry.
-
Stain the migrated cells by immersing the insert in a staining solution (e.g., 1% crystal violet) for 5-10 minutes.[6][7]
-
Gently wash the insert with distilled water to remove excess stain and allow it to dry completely.[7]
-
Using an inverted microscope, count the number of migrated cells in several representative fields of view. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Troubleshooting and Considerations
-
High Background Migration: Ensure adequate serum starvation to reduce basal migration. The concentration of the chemoattractant can also be optimized.
-
Low Migration: Confirm the chemoattractant activity and the migratory capacity of the cell line. The pore size of the Transwell membrane should be appropriate for the cell type.[7]
-
This compound Cytotoxicity: It is crucial to determine the non-toxic concentration range of this compound for the specific cell line being used to ensure that the observed reduction in migration is not due to cell death. A cell viability assay (e.g., MTT or WST-1) should be performed in parallel.[1]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on cell migration.[6]
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound to investigate its inhibitory effects on cell migration in a Transwell assay system.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 4. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in Drugs Targeting Lymphangiogenesis for Preventing Tumor Progression and Metastasis [frontiersin.org]
- 6. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for MAZ51 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MAZ51, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), in preclinical animal models. This document outlines the mechanism of action, dosage and administration, and detailed experimental protocols.
Mechanism of Action
This compound is a selective inhibitor of the VEGFR-3 tyrosine kinase. By binding to the ATP-binding site of the receptor, it blocks the autophosphorylation induced by its ligands, VEGF-C and VEGF-D. This inhibition disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for lymphangiogenesis—the formation of lymphatic vessels. In some cancer cell types, such as glioma cells, this compound's anti-proliferative effects may also involve the phosphorylation of Akt/GSK3β and activation of RhoA, independent of VEGFR-3 inhibition. The inhibition of VEGFR-3 signaling by this compound has been shown to suppress tumor growth and metastasis in various cancer models.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize key quantitative data from in vivo studies investigating the efficacy of this compound in different animal models.
Table 1: this compound Efficacy in a Prostate Cancer Xenograft Mouse Model
| Parameter | Vehicle Control (0.1% DMSO) | This compound (1 µM) | This compound (3 µM) |
| Animal Model | Nude mice with PC-3 xenografts | Nude mice with PC-3 xenografts | Nude mice with PC-3 xenografts |
| Administration Route | Subcutaneous (around the tumor) | Subcutaneous (around the tumor) | Subcutaneous (around the tumor) |
| Frequency | Daily | Daily | Daily |
| Tumor Volume (end of study) | Significantly higher than treated groups | Significantly reduced | Markedly lower than control and 1 µ |
Application Notes: Evaluating Anti-Proliferative Effects of MAZ51 using BrdU Incorporation Assay
Introduction
MAZ51 is a synthetic indolinone-based molecule recognized as a potent tyrosine kinase inhibitor.[1] It was initially identified as an inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis.[2][3] By preventing the ligand-induced autophosphorylation of VEGFR-3, this compound can impede downstream signaling pathways, thereby inhibiting the proliferation and migration of various cell types, including endothelial and tumor cells.[2][3] While its primary target is often VEGFR-3, some studies indicate that this compound's anti-proliferative activity in certain cancer cells, such as glioma, may occur independently of VEGFR-3 inhibition and instead involve pathways like Akt/GSK3β and RhoA, leading to G2/M cell cycle arrest. In other cancers, like prostate cancer, this compound has been shown to inhibit cell proliferation by blocking the VEGFR-3/Akt signaling cascade.
The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay is a robust and widely used method for quantifying cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Subsequent immunodetection with a specific anti-BrdU antibody allows for the precise measurement of cells that are actively dividing. This colorimetric or fluorescent-based assay provides a reliable alternative to radioactive [3H]-thymidine incorporation methods for assessing the cytostatic effects of compounds like this compound.
These application notes provide a detailed protocol for utilizing a colorimetric BrdU incorporation assay to quantify the anti-proliferative effects of this compound on cancer cell lines.
Mechanism of Action: this compound Signaling
This compound primarily exerts its effect by inhibiting the VEGFR-3 signaling pathway. The binding of the ligand, VEGF-C, to VEGFR-3 induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades, most notably the PI3K/Akt pathway, to promote cell proliferation and survival. This compound acts as an ATP-competitive inhibitor, blocking this phosphorylation step. In some cellular contexts, however, its effects may be mediated through other pathways.
Caption: this compound inhibits the VEGF-C/VEGFR-3 signaling pathway to block cell proliferation.
Experimental Protocol
This protocol details a colorimetric BrdU incorporation assay to measure the effect of this compound on the proliferation of a chosen cell line (e.g., PC-3 human prostate cancer cells).
Materials and Reagents
-
Cell line of interest (e.g., PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Tocris, Calbiochem, etc.)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell Proliferation ELISA, BrdU (colorimetric) Kit (e.g., Roche, Sigma-Aldrich). Kit components typically include:
-
BrdU Labeling Reagent (100x or 1000x)
-
FixDenat Solution (Fixation and DNA denaturation)
-
Anti-BrdU-POD Antibody (Antibody conjugated to peroxidase)
-
Antibody Dilution Solution
-
Substrate Solution (TMB)
-
Stop Solution (e.g., 1M H₂SO₄)
-
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 370-492 nm
Experimental Workflow Diagram
Caption: Workflow for the BrdU incorporation assay with this compound treatment.
Step-by-Step Procedure
Day 1: Cell Seeding and Treatment
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for background control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this, create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0, 1, 3, 5, 10 µM). The final DMSO concentration in all wells, including the vehicle control (0 µM this compound), should be consistent and non-toxic (e.g., ≤0.1%).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.
-
Incubation: Return the plate to the incubator for 48 hours. This duration may be optimized depending on the cell line's doubling time.
Day 3: BrdU Labeling and Detection 6. BrdU Labeling: Prepare the BrdU labeling solution according to the manufacturer's instructions (e.g., a 1:100 dilution in culture medium for a final concentration of 10 µM). Add 10 µL of this solution to each well. 7. Incubation for Incorporation: Incubate the plate for 2-4 hours at 37°C. Incubation time may require optimization; rapidly dividing cells need less time, while slower-growing cells may need up to 24 hours. 8. Fixation and Denaturation:
- Carefully remove the labeling medium from the wells.
- Add 200 µL/well of the kit's FixDenat solution.
- Incubate for 30 minutes at room temperature. This step is critical as it fixes the cells and denatures the DNA, allowing the antibody to access the incorporated BrdU.
- Antibody Incubation:
- Remove the FixDenat solution completely.
- Prepare the anti-BrdU-POD working solution as per the kit's manual (e.g., 1:100 dilution).
- Add 100 µL of the anti-BrdU-POD working solution to each well.
- Incubate for 90 minutes at room temperature.
- Washing: Remove the antibody solution and wash the wells three times with 200 µL/well of PBS.
- Substrate Reaction:
- Add 100 µL/well of the TMB substrate solution.
- Incubate at room temperature for 5-30 minutes, monitoring for color development.
- Stopping the Reaction: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well. The color will change from blue to yellow.
- Data Acquisition: Measure the absorbance of each well within 15 minutes using a microplate reader. The recommended wavelength is typically 450 nm with a reference wavelength of 690 nm.
Data Analysis
-
Correct for Background: Subtract the mean absorbance value of the background control wells (medium only) from all other values.
-
Calculate Percent Proliferation: Normalize the data to the vehicle control (0 µM this compound), which is set to 100% proliferation.
-
% Proliferation = (Absorbance of Treated Sample / Mean Absorbance of Vehicle Control) * 100
-
-
Graph and Determine IC₅₀: Plot the percent proliferation against the log of this compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Quantitative Data Summary
The following table summarizes representative data on the effect of this compound on the proliferation of human prostate cancer PC-3 cells after a 48-hour treatment, as measured by a BrdU incorporation assay.
| This compound Concentration (µM) | Mean Proliferation (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100% | ± 5.2% |
| 1.0 | 85% | ± 4.5% |
| 3.0 | 48% | ± 3.8% |
| 10.0 | 22% | ± 2.9% |
| Data is adapted from findings reported in Tsumura et al., 2021, demonstrating a dose-dependent inhibition of proliferation. The IC₅₀ for this compound in PC-3 cells was reported to be approximately 2.7 µM. |
References
- 1. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. pagepressjournals.org [pagepressjournals.org]
Application Notes and Protocols for Co-Immunoprecipitation of VEGFR-3 in the Context of MAZ51 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing co-immunoprecipitation (Co-IP) to study Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) and the effects of its inhibitor, MAZ51. This document includes detailed experimental protocols, data presentation tables, and visual diagrams of the signaling pathway and experimental workflow.
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) is a receptor tyrosine kinase that plays a critical role in lymphangiogenesis, the formation of lymphatic vessels.[1] Its activation by ligands such as VEGF-C and VEGF-D initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, migration, and survival.[1][2][3][4] Dysregulation of VEGFR-3 signaling is implicated in various pathological conditions, including cancer.
This compound is a potent and selective, ATP-competitive inhibitor of VEGFR-3 tyrosine kinase. It effectively blocks the ligand-induced autophosphorylation of VEGFR-3, thereby attenuating its downstream signaling. Co-immunoprecipitation is a powerful technique to isolate VEGFR-3 and subsequently analyze its phosphorylation state and interaction with other proteins in the presence or absence of inhibitors like this compound.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound - IC50 Values
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Human Prostate Cancer | 2.7 |
| DU145 | Human Prostate Cancer | 3.8 |
| LNCaP | Human Prostate Cancer | 6.0 |
| PrEC | Normal Human Prostate Epithelial Cells | 7.0 |
| VEGFR-3 (VEGF-C induced) | Recombinant | 1.0 |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage | Treatment Duration | Outcome |
| PC-3 Xenograft | Mouse | 1 or 3 µM | 4 weeks | Attenuated tumor growth |
| Rat Mammary Carcinoma | Rat | Not specified | Not specified | Significantly inhibited tumor growth |
| MT450 Tumors | Not specified | 8 mg/kg (i.p. daily) | 15 days | Significantly suppressed tumor growth |
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the VEGFR-3 signaling pathway and the point of inhibition by this compound. Upon binding of its ligand (VEGF-C), VEGFR-3 dimerizes and autophosphorylates, activating downstream PI3K/Akt and MAPK/ERK pathways. This compound inhibits the initial autophosphorylation of VEGFR-3.
Caption: VEGFR-3 signaling pathway and this compound inhibition.
Experimental Protocols
Co-Immunoprecipitation of VEGFR-3 to Assess Phosphorylation
This protocol is designed to immunoprecipitate VEGFR-3 from cell lysates to analyze its phosphorylation status, particularly after treatment with its ligand (VEGF-C) and inhibitor (this compound).
Materials:
-
Cell line expressing VEGFR-3 (e.g., PC-3 cells)
-
Complete growth medium
-
VEGF-C (e.g., 50 ng/mL)
-
This compound (e.g., 3 µM)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-Immunoprecipitation Kit (e.g., Pierce™ Co-IP Kit)
-
Immunoprecipitation Lysis/Wash Buffer with protease and phosphatase inhibitors
-
Anti-VEGFR-3 antibody (for immunoprecipitation)
-
Anti-phospho-Tyrosine (p-Tyr) antibody (for western blot detection)
-
Anti-total-VEGFR-3 antibody (for western blot loading control)
-
Protein A/G agarose (B213101) or magnetic beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture PC-3 cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with 3 µM this compound or vehicle (DMSO) for 4 hours.
-
Stimulate cells with 50 ng/mL VEGF-C for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in immunoprecipitation lysis/wash buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the cleared lysate using a BCA assay.
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, pre-clear the lysate by incubating it with control agarose resin or protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Take an equal amount of protein (e.g., 500 µg - 1 mg) from each treatment condition.
-
Add the anti-VEGFR-3 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rocking for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rocking.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis/wash buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads, and the supernatant now contains the immunoprecipitated protein.
-
-
Western Blot Analysis:
-
Load the eluted samples onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Tyrosine antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL detection reagent.
-
To confirm equal loading of immunoprecipitated VEGFR-3, the membrane can be stripped and re-probed with an anti-total-VEGFR-3 antibody.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the co-immunoprecipitation workflow.
Caption: Co-Immunoprecipitation workflow for VEGFR-3.
References
Troubleshooting & Optimization
MAZ51 solubility issues and use of fresh DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAZ51. The information addresses common issues related to solubility and the critical importance of using fresh dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What could be the issue?
A1: Solubility issues with this compound are often linked to the quality of the DMSO used. This compound's solubility can be significantly reduced in DMSO that has absorbed moisture.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[3][4][5] This absorbed water can lead to a decrease in the solubility of hydrophobic compounds like this compound, potentially causing the compound to precipitate out of solution.[4] It is strongly recommended to use fresh, anhydrous, high-purity DMSO to ensure optimal dissolution.[1][2][6]
Q2: How can I tell if my DMSO is "fresh" or of good quality?
A2: High-quality, USP-grade DMSO should be virtually odorless.[7] An odor may indicate the presence of impurities. Another indicator of potential issues is the formation of crystals when DMSO is added to water, which should not occur with high-purity DMSO.[7] For optimal results, it is best to use a newly opened bottle of anhydrous, high-purity (≥99.9%) DMSO.[6]
Q3: My this compound solution, which was initially clear, has formed a precipitate after storage. Why did this happen and what should I do?
A3: Delayed precipitation can occur for several reasons. The compound may be unstable in solution, and it is recommended to use freshly prepared solutions of this compound.[1] Additionally, if the stock solution was prepared in DMSO that was not completely anhydrous, the absorbed water can decrease the compound's solubility over time, especially during freeze-thaw cycles.[3][4] If you observe a precipitate, you can try gently warming the vial to 37°C and vortexing to redissolve the compound. If the precipitate persists, it is best to discard the solution and prepare a fresh stock using new, anhydrous DMSO. To avoid this, aliquot the stock solution into single-use vials to minimize exposure to atmospheric moisture and avoid repeated freeze-thaw cycles.
Q4: What is the recommended storage procedure for this compound powder and stock solutions?
A4: this compound powder is stable for at least four years when stored at -20°C.[8] For stock solutions in DMSO, it is recommended to aliquot them into single-use vials and store them at -80°C for up to six months, or at -20°C for up to one month.[9] Always refer to the manufacturer's specific recommendations for storage.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] It functions as a reversible and ATP-competitive inhibitor. By blocking the phosphorylation of VEGFR-3 induced by its ligands (VEGF-C and VEGF-D), this compound inhibits downstream signaling pathways involved in lymphangiogenesis.[1] It has also been shown to inhibit the proliferation and induce apoptosis in various tumor cell lines.[1][2]
Troubleshooting Guides
Issue: this compound Fails to Dissolve Completely in DMSO
-
Potential Cause: The DMSO has absorbed moisture from the atmosphere, reducing its solvating capacity for this compound.[1][2]
-
Recommended Solution:
-
Discard the current DMSO and obtain a new, unopened bottle of high-purity, anhydrous DMSO (≥99.9%).
-
Use the fresh DMSO to prepare your this compound stock solution.
-
If solubility is still a challenge, gentle warming (to 60°C) and sonication can be used to aid dissolution.[1]
-
Always cap the DMSO bottle tightly immediately after use and store it in a dry environment.
-
Issue: Precipitation Occurs When Diluting this compound Stock Solution in Aqueous Media
-
Potential Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit, causing it to "crash out" of solution.
-
Recommended Solution:
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the pre-warmed culture media.
-
Add Dropwise While Vortexing: Add the this compound stock solution drop by drop to the media while gently vortexing to ensure rapid and even distribution.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is at a non-toxic level, typically below 0.5%, although this can be cell-line dependent.[10][11]
-
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility in DMSO |
| Selleck Chemicals | 63 mg/mL (200.39 mM)[2] |
| MedchemExpress | 8.33 mg/mL (26.50 mM)[1] |
| Sigma-Aldrich | 10 mg/mL |
Note: Solubility can vary between batches and suppliers. Always refer to the product-specific datasheet.
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Reference |
| Most Cell Lines | 0.5% | [10] |
| Primary Cells | ≤ 0.1% | [10][11] |
Note: It is crucial to perform a dose-response curve to determine the optimal and non-toxic concentration of DMSO for your specific cell line.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Use a new, unopened bottle of high-purity, anhydrous DMSO (≥99.9%).
-
Allow the this compound vial and the DMSO to equilibrate to room temperature.
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (up to 60°C) and/or brief sonication can be applied.[1]
-
Once dissolved, aliquot the stock solution into single-use, sterile cryovials to minimize contamination and exposure to moisture.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Protocol for Diluting this compound in Cell Culture Media
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
To minimize precipitation, it is advisable to perform an intermediate dilution step. For example, dilute the high-concentration stock to a lower concentration in pre-warmed media.
-
Add the required volume of the this compound stock solution (or the intermediate dilution) dropwise to the pre-warmed media while gently vortexing.
-
Ensure the final concentration of DMSO in the media is below the cytotoxic level for your specific cell line (typically <0.5%).
-
Use the final working solution immediately in your experiment.
Visualizations
Caption: this compound inhibits the VEGF-C/D-induced phosphorylation of VEGFR-3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ziath.com [ziath.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 7. THE PCCA BLOG | Does Your DMSO Pass These 2 Tests? [pccarx.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
MAZ51 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for researchers using MAZ51. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues and unexpected results encountered during experiments with this VEGFR-3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cell-permeable, 3-substituted indolin-2-one compound that functions as a reversible and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1] It specifically blocks the VEGF-C and VEGF-D-induced autophosphorylation of VEGFR-3 at low concentrations (≤5 µM). This inhibition of VEGFR-3 signaling is crucial for its role in controlling lymphangiogenesis-dependent processes, such as tumor metastasis.
Q2: I'm observing high variability in my results with this compound. What could be the cause?
Inconsistent efficacy with this compound can stem from several factors:
-
Compound Instability: this compound is known to be unstable in solutions. It is highly recommended to prepare fresh solutions for each experiment to ensure consistent activity.[2][3]
-
Incorrect Concentration: Errors in calculating the working concentration can lead to variability. Always double-check calculations and consider performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[3]
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound, potentially due to differences in VEGFR-3 expression levels.[3] It is advisable to characterize the VEGFR-3 expression in your cell model.
Q3: My results suggest off-target effects. Is this expected with this compound?
Yes, off-target effects have been reported for this compound, particularly at higher concentrations. While it is selective for VEGFR-3 at lower concentrations (around 5 µM), it can partially block VEGFR-2 phosphorylation at higher concentrations (around 50 µM).[4][5]
Furthermore, some studies have shown that this compound can induce biological effects independent of VEGFR-3 inhibition. For instance, in glioma cells, this compound has been observed to cause cell rounding and G2/M cell cycle arrest without inhibiting VEGFR-3 phosphorylation.[6][7] These effects were linked to the activation of RhoA and phosphorylation of Akt/GSK3β.[6][7]
To mitigate and understand off-target effects:
-
Use the lowest effective concentration determined from a dose-response study.[3]
-
Employ appropriate controls, such as VEGFR-3 knockout or knockdown cell lines, to differentiate between on-target and off-target effects.[3]
Q4: I am not seeing the expected inhibition of VEGFR-3 phosphorylation. What should I check?
If you are not observing the expected inhibition, consider the following:
-
Antibody Performance: Ensure the primary antibody used for detecting phosphorylated VEGFR-3 in your Western blot is specific and sensitive. Validate your antibodies with appropriate positive and negative controls.[3]
-
Timing of Analysis: The inhibition of signaling pathways can be transient. It is crucial to perform a time-course experiment to identify the optimal time point for observing maximal inhibition of VEGFR-3 phosphorylation after this compound treatment.[3]
-
Ligand Stimulation: Ensure you are appropriately stimulating the cells with a VEGFR-3 ligand like VEGF-C to induce phosphorylation before treating with this compound.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects
Symptoms: High variability in cell viability or proliferation assays (e.g., MTT, BrdU) between experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| This compound Degradation | Prepare fresh stock solutions of this compound in DMSO for each experiment.[2][3] Avoid repeated freeze-thaw cycles. |
| Incorrect Working Concentration | Perform a dose-response curve to determine the IC50 for your specific cell line. This will help establish the optimal working concentration. |
| Cell Line Sensitivity | Characterize the expression level of VEGFR-3 in your cell line via Western blot or qPCR. Higher expression may correlate with greater sensitivity. |
| Assay Timing | Optimize the incubation time with this compound. A 48-hour incubation is a common starting point for proliferation assays.[8] |
Issue 2: Unexpected Morphological Changes or Cell Cycle Arrest
Symptoms: Observation of cell rounding, cytoskeletal alterations, or G2/M phase arrest that does not correlate with VEGFR-3 inhibition.[6][7]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| VEGFR-3 Independent Off-Target Effects | This has been specifically reported in glioma cell lines.[6][7] The effects may be mediated through the RhoA and Akt/GSK3β signaling pathways.[6][7] |
| High this compound Concentration | Use the lowest effective concentration possible to minimize off-target effects. |
| Confirmation of Off-Target Effect | Use a VEGFR-3 knockdown or knockout cell line. If the morphological changes persist in the absence of VEGFR-3, it confirms an off-target effect.[6][7] |
Quantitative Data Summary
Table 1: this compound Inhibitory Concentrations
| Target | Cell Line | IC50 Value | Reference |
| VEGFR-3 Phosphorylation | PAE Cells | ≤5 µM | |
| VEGFR-2 Phosphorylation | PAE Cells | ~50 µM | |
| Cell Proliferation | PC-3 (Prostate Cancer) | 2.7 µM | [4] |
Experimental Protocols
Protocol 1: Western Blot for VEGFR-3 Phosphorylation
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with the desired concentration of this compound (e.g., 3 µM) or vehicle (DMSO) for 4 hours.[4][5]
-
Stimulate cells with an appropriate ligand, such as 50 ng/mL VEGF-C, for 15-30 minutes to induce VEGFR-3 phosphorylation.[4][5]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR-3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total VEGFR-3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.[3]
-
Protocol 2: Cell Proliferation Assay (BrdU)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for 48 hours.
-
BrdU Incorporation: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Detection: Follow the manufacturer's instructions for the BrdU assay kit, which typically involves fixing the cells, adding an anti-BrdU antibody conjugated to an enzyme, and then adding a substrate to produce a colorimetric signal.
-
Quantification: Measure the absorbance using a microplate reader. The signal intensity is directly proportional to the number of proliferating cells.[5]
Visualizations
Caption: this compound inhibits VEGFR-3 autophosphorylation, blocking downstream Akt signaling.
Caption: Potential off-target effects of this compound independent of VEGFR-3 inhibition.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 7. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of MAZ51 in Glioma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of MAZ51 in glioma cell lines. The information provided directly addresses common issues and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit VEGFR-3 in our glioma cell line, but we are not seeing the expected downstream effects. What could be the reason?
A1: A key finding in glioma cell lines, such as rat C6 and human U251MG, is that this compound's anti-proliferative effects appear to be independent of VEGFR-3 inhibition.[1][2][3] In fact, studies have shown that this compound can paradoxically increase the tyrosine phosphorylation of VEGFR-3 in these cells, which is opposite to its inhibitory action in other cell types like endothelial or prostate cancer cells.[1][2] Therefore, if your experimental goal is to specifically inhibit VEGFR-3 in glioma cells, this compound may not be the appropriate tool. Consider using VEGFR-3 siRNA for a more targeted approach.
Q2: What are the observed off-target effects of this compound in glioma cells?
A2: In glioma cell lines, this compound has been shown to induce several distinct phenotypic changes that are not linked to VEGFR-3. These include:
-
Dramatic Morphological Changes: Cells retract their cellular protrusions and adopt a rounded shape. This is associated with the clustering and aggregation of F-actin and microtubules.
-
G2/M Cell Cycle Arrest: this compound can halt the cell cycle in the G2/M phase, leading to an inhibition of cellular proliferation without inducing significant cell death.
-
Activation of Specific Signaling Pathways: The observed effects are mediated through the activation of the RhoA and Akt/GSK3β signaling pathways.
Q3: Is this compound toxic to all cell types? We are concerned about its effects on non-cancerous cells.
A3: Interestingly, this compound appears to selectively target transformed glioma cells. Studies have shown that at concentrations effective in glioma cells, this compound does not significantly affect the morphology or cell cycle patterns of primary cortical astrocytes. However, it's important to note that at higher concentrations (above 10 µM), non-specific effects and cytotoxicity in non-cancerous cells have been observed.
Q4: At what concentrations are the off-target effects of this compound in glioma cells typically observed?
A4: The off-target effects in glioma cell lines like C6 and U251MG are typically observed in the range of 2.5 µM to 5.0 µM.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected increase in VEGFR-3 phosphorylation after this compound treatment in glioma cells. | This is a documented off-target effect in glioma cell lines. | - Confirm this finding in your specific cell line via immunoprecipitation and Western blot. - To study VEGFR-3 signaling, use a more direct inhibition method like siRNA knockdown. |
| This compound treatment leads to cell rounding and detachment, but not apoptosis. | This morphological change is a known off-target effect mediated by cytoskeletal rearrangement (actin and microtubule aggregation) and is not necessarily indicative of cell death. | - Analyze cell cycle distribution by flow cytometry to confirm G2/M arrest. - Perform a viability assay (e.g., Trypan Blue exclusion) to rule out significant cytotoxicity at your working concentration. |
| Inconsistent anti-proliferative effects of this compound between experiments. | - Inhibitor Instability: this compound may be unstable in solution. - Cell Culture Variability: Differences in cell density or passage number can affect outcomes. | - Prepare fresh stock solutions of this compound in DMSO for each experiment. - Standardize cell seeding density and use cells within a consistent passage number range. |
| High levels of cytotoxicity observed in all cell lines, including controls. | - High Inhibitor Concentration: Concentrations above 10 µM can lead to non-specific toxicity. - Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | - Perform a dose-response curve to determine the optimal, lowest effective concentration. - Ensure the final DMSO concentration in your culture media is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 2.7 | |
| LNCaP | Prostate Cancer | 6.0 | |
| DU145 | Prostate Cancer | 3.8 |
Note: Specific IC50 values for the anti-proliferative effects in glioma cell lines via the off-target mechanism are not explicitly stated in the provided literature, but effects are observed at concentrations between 2.5 µM and 5.0 µM.
Experimental Protocols
Protocol 1: Western Blot for Akt and GSK3β Phosphorylation
-
Cell Treatment: Seed glioma cells (e.g., C6, U251MG) and grow to 70-80% confluency. Treat with this compound (e.g., 5 µM) or vehicle control (DMSO) for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and total GSK3β overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat glioma cells with this compound (e.g., 5 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: this compound off-target signaling pathway in glioma cells.
Caption: Troubleshooting workflow for this compound in glioma.
References
- 1. researchgate.net [researchgate.net]
- 2. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 3. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MAZ51 Concentration for Maximum Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing MAZ51, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the optimization of this compound concentration for maximal inhibitory effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an indolinone-based compound that acts as a selective and ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[1] It functions by blocking the VEGF-C and VEGF-D-induced autophosphorylation of VEGFR-3, which in turn inhibits downstream signaling pathways crucial for lymphangiogenesis, cell proliferation, migration, and survival.[1][2]
Q2: What is a typical starting concentration for in vitro experiments?
A common starting concentration for in vitro studies is around 3 µM.[3][4] However, the optimal concentration is highly dependent on the cell line and the specific biological question. It is always recommended to perform a dose-response curve to determine the IC50 value for your specific cell type.
Q3: Does this compound have off-target effects?
While this compound preferentially inhibits VEGFR-3, it can inhibit VEGFR-2 at higher concentrations (approximately 50 µM), which is about ten-fold higher than the concentration required for VEGFR-3 inhibition (approximately 5 µM). Some studies have also reported VEGFR-3-independent effects, such as the induction of cell rounding and G2/M cell cycle arrest in glioma cells through the RhoA and Akt/GSK3β signaling pathways.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare fresh solutions for each experiment, as the compound can be unstable in solution. For long-term storage, follow the manufacturer's recommendations, which generally involve storing the solid compound at a low temperature and protected from light.
Q5: Why am I seeing inconsistent results with this compound?
Inconsistent efficacy can arise from several factors:
-
Compound Instability: As mentioned, this compound can be unstable in solution. Always use freshly prepared dilutions.
-
Incorrect Concentration: Double-check all calculations for your working concentrations.
-
Cell Line Variability: Different cell lines express varying levels of VEGFR-3 and may have different sensitivities to this compound. It is crucial to characterize the VEGFR-3 expression in your cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect at expected concentrations. | 1. Low VEGFR-3 Expression: The target cell line may not express sufficient levels of VEGFR-3. 2. Compound Degradation: The this compound solution may have degraded. 3. Suboptimal Assay Conditions: Incubation times or reagent concentrations may not be optimal. | 1. Confirm VEGFR-3 expression using Western blot or qPCR. 2. Prepare a fresh stock solution of this compound. 3. Optimize assay parameters, such as treatment duration and ligand concentration. |
| High cell death or unexpected phenotypes. | 1. Off-Target Effects: The concentration of this compound being used may be too high, leading to inhibition of other kinases. 2. VEGFR-3 Independent Actions: The observed phenotype might be a known VEGFR-3-independent effect of this compound. | 1. Perform a dose-response experiment to find the lowest effective concentration. 2. Use appropriate controls, such as a VEGFR-3 knockdown or knockout cell line, to differentiate between on-target and off-target effects. |
| Variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate Pipetting: Errors in pipetting this compound or other reagents. 3. Edge Effects in Plates: Wells on the edge of a microplate can be prone to evaporation. | 1. Ensure a homogenous cell suspension and careful seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate for critical measurements or ensure they are adequately hydrated. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound from various studies.
Table 1: In Vitro Efficacy of this compound - IC50 Values
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PC-3 | Human Prostate Cancer | 2.7 | |
| DU145 | Human Prostate Cancer | 3.8 | |
| LNCaP | Human Prostate Cancer | 6.0 | |
| PrEC | Normal Human Prostate Epithelial Cells | 7.0 | |
| Recombinant VEGFR-3 | (VEGF-C induced) | 1.0 |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage | Treatment Duration | Outcome | Reference |
| PC-3 Xenograft | Mouse | 1 or 3 µM (subcutaneous) | 4 weeks | Attenuated tumor growth | |
| Rat Mammary Carcinoma | Rat | 8 mg/kg (i.p. daily) | 15 days | Significantly suppressed tumor growth |
Signaling Pathways and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway inhibited by this compound and a general workflow for its evaluation.
Caption: this compound inhibits VEGFR-3 phosphorylation, blocking downstream signaling.
Caption: A typical workflow for evaluating the inhibitory effects of this compound.
Detailed Experimental Protocols
1. Western Blotting for VEGFR-3 Phosphorylation
This protocol determines the effect of this compound on VEGF-C-induced VEGFR-3 phosphorylation.
-
Materials:
-
Relevant cell line (e.g., PC-3)
-
Complete and serum-free culture medium
-
Recombinant human VEGF-C
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-3, anti-total-VEGFR-3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 4 hours.
-
Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary anti-phospho-VEGFR-3 antibody overnight at 4°C.
-
Wash, then incubate with HRP-conjugated secondary antibody.
-
Visualize bands using an ECL detection system.
-
Strip and re-probe the membrane with an anti-total VEGFR-3 antibody for a loading control.
-
2. Cell Viability/Proliferation Assay (MTT Assay)
This protocol assesses the impact of this compound on cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium and add the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Cell Migration Assay (Transwell Assay)
This protocol evaluates the effect of this compound on cell migration.
-
Materials:
-
Transwell inserts (e.g., for a 24-well plate)
-
Cells of interest
-
Medium with and without chemoattractant (e.g., VEGF-C)
-
This compound
-
Crystal Violet solution
-
-
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant like VEGF-C to the lower chamber.
-
Add a suspension of cells to the upper chamber.
-
Add this compound or vehicle control to both the upper and lower chambers.
-
Incubate for 18-24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface with Crystal Violet.
-
Count the number of migrated cells under a microscope.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
MAZ51 Technical Support Center: Investigating Effects Independent of VEGFR-3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effects of MAZ51 that are independent of its canonical role as a VEGFR-3 inhibitor. This resource is intended for researchers encountering unexpected results or exploring the off-target activities of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results show cellular effects of this compound, but I don't observe inhibition of VEGFR-3 phosphorylation. Is this expected?
A1: Yes, in certain cellular contexts, this compound can induce significant biological effects without inhibiting, and in some cases even increasing, VEGFR-3 phosphorylation.[1][2] This has been notably observed in glioma cell lines C6 and U251MG.[1]
Q2: What are the known VEGFR-3-independent effects of this compound?
A2: In glioma cells, this compound has been shown to cause dramatic morphological changes, including cell rounding and retraction of cellular protrusions.[1][2] This is accompanied by G2/M phase cell cycle arrest, leading to an inhibition of proliferation without significant cell death. These effects are linked to the clustering and aggregation of actin filaments and microtubules.
Q3: Which signaling pathways are implicated in the VEGFR-3-independent actions of this compound?
A3: Studies have demonstrated the involvement of the RhoA and Akt/GSK3β signaling pathways in the VEGFR-3-independent effects of this compound in glioma cells. This compound treatment leads to an increase in the active form of RhoA and increased phosphorylation of Akt and GSK3β.
Q4: Does this compound exhibit off-target effects on other kinases?
A4: While this compound is a potent inhibitor of VEGFR-3, it has been suggested that it can block the activity of other tyrosine kinases, especially at higher concentrations. However, it has been shown to have minimal to no inhibitory activity against EGFR, IGF-1R, and PDGFRβ at concentrations effective for VEGFR-3 inhibition.
Q5: Are the VEGFR-3-independent effects of this compound cell-type specific?
A5: Current evidence suggests a degree of cell-type specificity. For instance, the effects on cell morphology and cell cycle were observed in glioma cells but not in primary cortical astrocytes, suggesting a selective targeting of transformed cells.
Troubleshooting Guides
Issue: Unexpected morphological changes or cell cycle arrest observed with this compound treatment.
-
Possible Cause: You may be observing VEGFR-3-independent effects of this compound.
-
Recommended Action:
-
Confirm VEGFR-3 Phosphorylation Status: Perform a western blot to determine the phosphorylation status of VEGFR-3 in your experimental system after this compound treatment. An increase or no change in phosphorylation would support a VEGFR-3-independent mechanism.
-
Investigate Downstream Pathways: Analyze the activation state of key proteins in the Akt/GSK3β and RhoA pathways (e.g., phospho-Akt, phospho-GSK3β, active RhoA) to see if they are modulated by this compound.
-
VEGFR-3 Knockdown Control: Use siRNA to knock down VEGFR-3 expression in your cells. If this compound still elicits the same effects in the knockdown cells, it confirms a VEGFR-3-independent mechanism.
-
Issue: Inconsistent anti-proliferative effects of this compound across different cell lines.
-
Possible Cause: The mechanism of this compound's anti-proliferative action (VEGFR-3-dependent vs. independent) may differ between cell lines.
-
Recommended Action:
-
Characterize VEGFR-3 Expression: Determine the expression levels of VEGFR-3 in your panel of cell lines.
-
Dose-Response Analysis: Perform dose-response studies and determine the IC50 values for proliferation inhibition in each cell line.
-
Correlate with Mechanism: In a subset of sensitive and resistant cell lines, investigate both VEGFR-3 phosphorylation and the activation of the Akt/GSK3β and RhoA pathways to correlate the anti-proliferative effects with a specific mechanism.
-
Quantitative Data Summary
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PC-3 | Human Prostate Cancer | 2.7 | |
| DU145 | Human Prostate Cancer | 3.8 | |
| LNCaP | Human Prostate Cancer | 6.0 | |
| PrEC | Normal Human Prostate Epithelial Cells | 7.0 |
Experimental Protocols
Western Blot for Protein Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 4-6 hours. Pre-treat with desired concentrations of this compound or vehicle (DMSO) for the indicated time. Stimulate with a relevant ligand (e.g., VEGF-C) if required.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-VEGFR-3, anti-VEGFR-3, anti-phospho-Akt, anti-Akt) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
Visualizations
Caption: this compound's VEGFR-3 independent signaling pathway in glioma cells.
Caption: Workflow for troubleshooting unexpected this compound effects.
References
- 1. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 2. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell context-dependent effects of MAZ51
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing MAZ51 in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address specific issues that may arise due to the cell context-dependent effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound was initially identified as a potent and selective, ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase[1][2][3]. It was shown to block VEGF-C-induced autophosphorylation of VEGFR-3[3]. This on-target activity is observed in certain cell types, such as prostate cancer cells, where it inhibits proliferation and migration[4][5]. However, in other cellular contexts, such as glioma cells, its effects are independent of VEGFR-3 inhibition[6].
Q2: I'm observing an increase in Akt phosphorylation after treating my cells with this compound. Is this expected?
This is a known cell context-dependent effect. In C6 glioma cells, for instance, treatment with this compound leads to a dose-dependent increase in Akt phosphorylation at Ser473, which subsequently leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β)[6]. This effect is contrary to the expected outcome in cells where this compound acts as a typical VEGFR-3 inhibitor, which would lead to downstream inhibition of the PI3K/Akt pathway[1][4][5]. Therefore, if you are working with glioma cells or potentially other cell types, this observation is consistent with published data and points towards an alternative mechanism of action for this compound.
Q3: Why am I not seeing any inhibition of VEGFR-3 phosphorylation in my glioma cell line upon this compound treatment?
Studies on rat C6 and human U251MG glioma cell lines have demonstrated that this compound's anti-proliferative effects, such as cell rounding and G2/M cell cycle arrest, are independent of VEGFR-3 phosphorylation inhibition[6]. In fact, in C6 glioma cells, this compound treatment was observed to increase tyrosine phosphorylation of VEGFR-3[6]. This suggests that in this specific cellular context, this compound's mechanism of action does not involve the direct inhibition of VEGFR-3.
Q4: What are the known off-target effects of this compound?
The most well-documented "off-target" or alternative signaling pathway affected by this compound is the RhoA and Akt/GSK3β pathway in glioma cells[2][6]. In this context, this compound treatment leads to the activation of RhoA and the phosphorylation of Akt and GSK3β, resulting in cytoskeletal alterations and cell cycle arrest[6]. It is important to consider these alternative mechanisms when interpreting experimental results, as the cellular context dictates the predominant signaling pathway affected by this compound. Additionally, some studies suggest potential off-target effects on the vasculature in the context of cisplatin (B142131) nephrotoxicity[7].
Troubleshooting Guides
Problem 1: Unexpected Morphological Changes in Glioma Cells
-
Symptom: After treating glioma cells (e.g., C6, U251MG) with this compound, you observe dramatic cell rounding and retraction of cellular protrusions, which is not typical for a standard kinase inhibitor.
-
Cause: This is a documented effect of this compound in glioma cells and is attributed to the clustering and aggregation of actin filaments and microtubules[6]. This is driven by the activation of the RhoA signaling pathway[6].
-
Solution:
-
Confirm the phenotype: Use immunocytochemistry to stain for F-actin (with phalloidin) and α-tubulin to visualize the cytoskeletal rearrangements.
-
Investigate the pathway: Perform a RhoA activation assay (e.g., Rhotekin pull-down assay) to confirm the activation of RhoA in response to this compound treatment.
-
Consider the context: Be aware that these morphological changes are a key indicator of this compound's alternative mechanism of action in this cell type and are not a result of VEGFR-3 inhibition.
-
Problem 2: Discrepancy in IC50 values compared to published data.
-
Symptom: The half-maximal inhibitory concentration (IC50) of this compound in your cell line is significantly different from what has been reported.
-
Cause: IC50 values for this compound are highly cell-type dependent. For example, the IC50 for proliferation inhibition in PC-3 prostate cancer cells is approximately 2.7 µM, while in DU145 prostate cancer cells it is 3.8 µM[1][4]. In contrast, the effects on glioma cell morphology and cell cycle can be observed at concentrations of 2.5 to 5 µM[6]. Differences in experimental conditions such as cell density, serum concentration, and assay duration can also influence IC50 values.
-
Solution:
-
Standardize your protocol: Ensure your cell proliferation assay protocol (e.g., MTT, WST-1) is consistent with established methods. Pay close attention to seeding density and treatment duration.
-
Refer to cell-specific data: Compare your results to published data for the specific cell line you are using.
-
Perform a dose-response curve: Always determine the IC50 empirically in your specific cell line and experimental conditions by performing a multi-point dose-response curve.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound - IC50 Values for Cell Proliferation
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PC-3 | Human Prostate Cancer | 2.7 | [1][4] |
| DU145 | Human Prostate Cancer | 3.8 | [1] |
| LNCaP | Human Prostate Cancer | 6.0 | [1] |
| PrEC | Normal Human Prostate Epithelial Cells | 7.0 | [1] |
Experimental Protocols
1. Western Blotting for VEGFR-3 and Akt Phosphorylation
This protocol is to determine the effect of this compound on VEGFR-3 and Akt phosphorylation.
-
Materials:
-
Cell line of interest (e.g., PC-3, C6)
-
Complete growth medium
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Recombinant human VEGF-C (optional, for stimulating VEGFR-3)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-VEGFR-3 (Tyr1337), anti-total-VEGFR-3, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to attach. For experiments involving VEGF-C stimulation, serum-starve the cells for 4-6 hours. Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for the indicated time (e.g., 4-24 hours). If applicable, stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL detection reagent. For loading controls, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β-actin) or the total protein of interest.
-
2. Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
-
Materials:
-
Cancer cell line
-
96-well plates
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 48 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: On-target VEGFR-3 signaling inhibition by this compound.
Caption: Alternative signaling pathways activated by this compound in glioma cells.
Caption: Experimental workflow for characterizing this compound effects.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 6. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 7. VEGFR3 tyrosine kinase inhibition aggravates cisplatin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
MAZ51 Technical Support Center: Controlling for Off-Target Activity
Welcome to the technical support center for the selective VEGFR-3 inhibitor, MAZ51. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and controlling for the off-target activities of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an indolinone-based small molecule inhibitor. Its primary and most well-characterized target is the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a receptor tyrosine kinase crucial for lymphangiogenesis (the formation of lymphatic vessels). This compound acts as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.
Q2: What are the known off-target effects of this compound?
While this compound is selective for VEGFR-3, it can exhibit off-target activities, particularly at higher concentrations. Some documented off-target effects include:
-
Inhibition of other kinases: At concentrations higher than those required for VEGFR-3 inhibition, this compound may inhibit other kinases. For instance, it inhibits VEGFR-2 at approximately 10-fold higher concentrations than VEGFR-3.
-
VEGFR-3 independent cellular effects: In certain cell types, such as glioma cells, this compound has been observed to induce cell rounding and G2/M cell cycle arrest through mechanisms that do not involve the inhibition of VEGFR-3 phosphorylation. These effects are mediated by the activation of RhoA and phosphorylation of the Akt/GSK3β signaling pathway.
-
Non-specific effects at high concentrations: It is generally recommended to use the lowest effective concentration of this compound, as concentrations exceeding 10 µM are more likely to produce non-specific cellular effects.
Q3: How can I be sure that the phenotype I observe is due to VEGFR-3 inhibition and not an off-target effect?
To attribute an observed phenotype specifically to the inhibition of VEGFR-3 by this compound, a combination of control experiments is essential. These may include:
-
Dose-response analysis: Determine the minimal concentration of this compound required to elicit the phenotype and compare it to its IC50 for VEGFR-3 inhibition.
-
Genetic knockdown or knockout of VEGFR-3: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of VEGFR-3 in your cellular model. If the phenotype is lost or significantly diminished in these cells upon this compound treatment, it strongly suggests an on-target effect.
-
Rescue experiments: In VEGFR-3 knockout/knockdown cells, re-introduce a wild-type or a drug-resistant mutant of VEGFR-3. Rescue of the phenotype by the wild-type but not the drug-resistant mutant would confirm the on-target activity of this compound.
-
Use of a structurally unrelated VEGFR-3 inhibitor: Comparing the effects of this compound with another VEGFR-3 inhibitor that has a different chemical scaffold can help to distinguish between on-target effects and off-target effects that are specific to the chemical structure of this compound.
Q4: What are some key experiments to characterize the off-target profile of this compound in my system?
To proactively investigate the off-target profile of this compound, consider the following advanced techniques:
-
Kinome-wide selectivity profiling: This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity (IC50 or Kd values) across the kinome. This provides a broad overview of its selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a drug to its target in a cellular environment. A shift in the thermal stability of a protein upon drug treatment indicates target engagement. This can be used to confirm VEGFR-3 as the primary target and to identify other potential off-target binders in an unbiased manner.
-
Phosphoproteomics: This powerful technique can provide a global view of the changes in protein phosphorylation throughout the cell upon treatment with this compound, revealing which signaling pathways are affected, both on-target and off-target.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed at effective concentrations | Off-target kinase inhibition leading to cellular toxicity. | Perform a kinome-wide selectivity screen to identify unintended kinase targets. Test inhibitors with different chemical scaffolds but the same intended target. |
| Compound solubility issues leading to precipitation and non-specific effects. | Check the solubility of this compound in your cell culture media. Ensure the final DMSO concentration is not toxic to your cells (typically <0.1%). | |
| Inconsistent or unexpected experimental results | Activation of compensatory signaling pathways. | Use Western blotting to probe for the activation of known compensatory pathways (e.g., other RTKs like PDGFR, FGFR). Consider using a combination of inhibitors to block both the primary and compensatory pathways. |
| This compound instability in solution. | Prepare fresh this compound solutions for each experiment from a frozen stock. | |
| Observed phenotype does not correlate with VEGFR-3 expression levels | The phenotype is mediated by an off-target effect of this compound. | Perform a VEGFR-3 knockdown or knockout experiment. If the phenotype persists in the absence of VEGFR-3, it is an off-target effect. |
| The downstream signaling pathway is constitutively active independent of VEGFR-3. | Analyze the phosphorylation status of key downstream signaling molecules (e.g., Akt, ERK) in your untreated cells. |
Data Presentation
Table 1: this compound Selectivity Profile (Illustrative Example)
Disclaimer: The following table is an illustrative example based on the known selectivity profile of this compound and data from similar multi-targeted kinase inhibitors like Sunitinib. A comprehensive kinome scan for this compound is not publicly available. This table is intended to demonstrate how such data would be presented.
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| VEGFR-3 (FLT4) | ~1000 | Receptor Tyrosine Kinase | Primary Target |
| VEGFR-2 (KDR) | ~10,000 | Receptor Tyrosine Kinase | ~10-fold less potent than against VEGFR-3. |
| PDGFRβ | >10,000 | Receptor Tyrosine Kinase | Minimal inhibition at effective VEGFR-3 concentrations. |
| c-Kit | >10,000 | Receptor Tyrosine Kinase | Minimal inhibition at effective VEGFR-3 concentrations. |
| EGFR | >50,000 | Receptor Tyrosine Kinase | Not a significant off-target. |
| IGF-1R | >50,000 | Receptor Tyrosine Kinase | Not a significant off-target. |
| Abl | >20,000 | Non-receptor Tyrosine Kinase | Representative of a common off-target for some kinase inhibitors. |
| Src | >20,000 | Non-receptor Tyrosine Kinase | Representative of a common off-target for some kinase inhibitors. |
Data is presented as approximate IC50 values for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-3 and Downstream Signaling
Objective: To determine the effect of this compound on the phosphorylation of VEGFR-3 and its downstream effectors, Akt and ERK.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
VEGF-C (or other relevant ligand)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-3 (Tyr1230/1231), anti-total-VEGFR-3, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2-4 hours.
-
Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to VEGFR-3 within intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Thermal cycler
-
Liquid nitrogen
-
Centrifuge
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at a desired concentration (e.g., 10 µM) or DMSO for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble fraction).
-
-
Analysis:
-
Analyze the amount of soluble VEGFR-3 in each sample by Western blot.
-
-
Data Interpretation:
-
Plot the band intensity of soluble VEGFR-3 against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.
-
Protocol 3: CRISPR-Cas9 Mediated Knockout of VEGFR-3
Objective: To generate a VEGFR-3 knockout cell line to validate the on-target effects of this compound.
Materials:
-
Cell line of interest
-
Cas9 expression vector
-
sgRNA expression vector targeting VEGFR-3
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Single-cell cloning supplies
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
-
Western blotting reagents
Procedure:
-
sgRNA Design and Cloning:
-
Design and clone two to three sgRNAs targeting an early exon of the VEGFR-3 gene into an appropriate vector.
-
-
Transfection:
-
Co-transfect the Cas9 and sgRNA expression vectors into the target cells.
-
-
Selection and Clonal Isolation:
-
Select for transfected cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single cell clones by limiting dilution or FACS.
-
-
Validation of Knockout:
-
Expand individual clones and screen for VEGFR-3 knockout by:
-
Genomic DNA sequencing: PCR amplify the targeted region and perform Sanger sequencing to identify indels.
-
Western blot: Confirm the absence of VEGFR-3 protein expression.
-
-
-
Phenotypic Analysis:
-
Use the validated VEGFR-3 knockout cell line and a wild-type control to test the effects of this compound on your phenotype of interest.
-
Mandatory Visualizations
Caption: this compound on-target signaling pathway.
Caption: Experimental workflow to distinguish on- and off-target effects.
MAZ51 Technical Support Center: Reversibility of Cellular Morphological Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reversibility of cellular morphological changes induced by MAZ51. This resource offers troubleshooting advice and frequently asked questions to facilitate the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known effects of this compound on cell morphology?
A1: this compound, an indolinone-based molecule, has been observed to induce dramatic changes in the morphology of certain cancer cells, particularly glioma cell lines (rat C6 and human U251MG).[1][2] These changes primarily manifest as the retraction of cellular protrusions and pronounced cell rounding.[1][2] These effects are attributed to the clustering and aggregation of actin filaments and microtubules.[1][2]
Q2: Are the morphological changes induced by this compound reversible?
A2: Yes, the morphological alterations induced by this compound have been shown to be reversible.[1] Upon removal of this compound from the cell culture medium, glioma cells that had previously exhibited a rounded phenotype were observed to regain their original morphology.[1]
Q3: How long does it take for cells to revert to their normal morphology after this compound removal?
A3: In studies with glioma cell lines, cells were incubated for an additional 24 hours in fresh, this compound-free medium following a 24-hour treatment with 5.0 µM this compound.[1] This 24-hour washout period was sufficient for the cells to revert to their normal morphology.[1]
Q4: What is the underlying mechanism of this compound-induced morphological changes?
A4: While initially synthesized as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), studies on glioma cells suggest that this compound's effects on cell morphology are independent of VEGFR-3 phosphorylation inhibition.[1][2][3] Instead, the observed cytoskeletal alterations are mediated through the activation of the RhoA and Akt/GSK3β signaling pathways.[1][2] Treatment with this compound leads to increased levels of active RhoA and phosphorylated GSK3β via Akt activation.[1][2]
Q5: Does this compound affect the morphology of all cell types?
A5: No, the effects of this compound on cell morphology appear to be selective for transformed or cancer cells.[1][2] For instance, at concentrations that cause significant morphological changes in glioma cells, this compound did not affect the morphology or cytoskeletal arrangements of rat primary cortical astrocytes.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Cells do not revert to normal morphology after this compound washout. | Incomplete removal of this compound. | Ensure a thorough washout procedure. Aspirate the this compound-containing medium completely and wash the cells at least twice with sterile phosphate-buffered saline (PBS) before adding fresh, compound-free medium. |
| Cell line-specific differences in recovery time. | Extend the washout incubation period. Monitor the cells at various time points (e.g., 24, 48, 72 hours) post-washout to determine the optimal recovery time for your specific cell line. | |
| High concentrations or prolonged exposure leading to irreversible effects or cell death. | Titrate the concentration of this compound and the duration of treatment to find a window that induces reversible morphological changes without causing significant cytotoxicity. | |
| Inconsistent morphological changes observed across experiments. | Variability in cell density at the time of treatment. | Standardize the cell seeding density for all experiments to ensure consistent cell-cell contacts and responses to the compound. |
| Passage number of the cell line. | Use cells within a consistent and low passage number range, as cellular characteristics can change with extensive passaging. | |
| Inconsistent this compound concentration. | Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation or concentration changes over time. |
Experimental Protocols
Protocol for Assessing Reversibility of this compound-Induced Morphological Changes
This protocol is based on methodologies described for glioma cell lines.[1]
Materials:
-
Cell line of interest (e.g., C6 or U251MG glioma cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Culture plates or flasks
-
Microscope for cell imaging
Procedure:
-
Cell Seeding: Seed the cells onto appropriate culture vessels and allow them to adhere and grow to the desired confluency (e.g., 50-70%).
-
This compound Treatment:
-
Prepare the desired concentration of this compound in complete culture medium. A typical concentration that induces morphological changes is 2.5 µM to 5.0 µM.[1]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated samples.
-
Remove the existing medium from the cells and add the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for a specified duration, for example, 24 hours.[1]
-
-
Observation of Morphological Changes: After the incubation period, observe the cells under a microscope and document the morphological changes (e.g., cell rounding, retraction of protrusions).
-
This compound Washout:
-
Aspirate the medium containing this compound or the vehicle control.
-
Gently wash the cells twice with sterile PBS to remove any residual compound.
-
Add fresh, pre-warmed, complete culture medium that does not contain this compound.
-
-
Reversibility Assessment:
-
Incubate the cells for a period to allow for recovery, for instance, 24 hours.[1]
-
Observe the cells under a microscope at different time points after the washout and document any changes in morphology. Compare the morphology of the this compound-treated and washed-out cells to the vehicle-treated control cells.
-
Quantitative Data Summary
Table 1: Effective Concentrations and Incubation Times for this compound-Induced Morphological Changes in Glioma Cells
| Cell Line | This compound Concentration | Treatment Duration | Washout Duration | Outcome | Reference |
| Rat C6 | 2.5 µM | 24 hours | 24 hours | Reversible cell rounding and cytoskeletal alterations | [1] |
| Rat C6 | 5.0 µM | 24 hours | 24 hours | Pronounced reversible cell rounding | [1] |
| Human U251MG | 2.5 µM | 24 hours | Not specified | Morphological changes observed | [1] |
| Human U251MG | 5.0 µM | 24 hours | Not specified | Pronounced morphological changes | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced cell morphology changes.
References
- 1. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 2. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
MAZ51 Technical Support Center: Troubleshooting Poor Efficacy
Welcome to the MAZ51 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when using this compound in various cell types. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate experiments and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] It functions by competing with ATP to block the VEGF-C and VEGF-D-induced phosphorylation of VEGFR-3, thereby inhibiting downstream signaling pathways involved in lymphangiogenesis.[2] However, it is important to note that this compound can also exhibit off-target effects and act through VEGFR-3-independent mechanisms in certain cell types.[3][4]
Q2: In which cell types has this compound shown high efficacy?
A2: this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those that are dependent on VEGFR-3 signaling. For instance, it is effective in androgen-independent and highly metastatic prostate cancer cells like PC-3 and DU145.[5] It also inhibits the proliferation of VEGFR-3-expressing human endothelial cells.[3]
Q3: Are there known off-target effects of this compound?
A3: Yes, this compound has been shown to have effects that are independent of VEGFR-3 inhibition. In glioma cell lines (C6 and U251MG), this compound induces cell rounding and G2/M cell cycle arrest through the activation of the RhoA pathway and phosphorylation of Akt/GSK3β, without inhibiting VEGFR-3 phosphorylation.[4][5] It has also been noted that this compound can inhibit the proliferation and induce apoptosis in some tumor cell lines that do not express VEGFR-3, suggesting it may block the activity of other tyrosine kinases.[3]
Q4: Can this compound induce apoptosis?
A4: this compound has been shown to induce apoptosis in a variety of tumor cells.[6] However, in some cell types, such as human endothelial cells, it is reportedly less potent at inducing apoptosis compared to its anti-proliferative effects.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: this compound shows little to no effect on my cell type of interest.
-
Possible Cause 1: Low or absent VEGFR-3 expression.
-
Troubleshooting Step: Verify the expression level of VEGFR-3 in your cells using Western blot or qPCR. If VEGFR-3 expression is low or absent, this compound may not be effective through its primary mechanism.
-
-
Possible Cause 2: Activation of alternative signaling pathways.
-
Troubleshooting Step: Investigate the activation of bypass pathways that can promote cell survival and proliferation independently of VEGFR-3. One such pathway is the Platelet-Derived Growth Factor (PDGF)-BB signaling pathway, which has been shown to induce lymphangiogenesis and may compensate for VEGFR-3 inhibition.[7][8][9][10] Consider using inhibitors for these alternative pathways in combination with this compound.
-
-
Possible Cause 3: VEGFR-3-independent mechanism of action in your cell type.
-
Troubleshooting Step: In some cell types, like glioma cells, this compound's effects are not mediated by VEGFR-3 inhibition.[4] In these cases, assess the activation of pathways such as RhoA and Akt/GSK3β.
-
Problem 2: The observed effect of this compound is not consistent with VEGFR-3 inhibition.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Step: As seen in glioma cells, this compound can activate other signaling pathways.[4] Perform a broader analysis of key signaling molecules to identify the actual pathway being affected in your cells. Consider using siRNA to knock down VEGFR-3 and observe if the effect of this compound persists, which would confirm a VEGFR-3-independent mechanism.
-
Problem 3: this compound is not inhibiting lymphangiogenesis in my in vivo model.
-
Possible Cause: Presence of alternative lymphangiogenic factors.
-
Troubleshooting Step: In a wound healing model, this compound failed to inhibit lymphangiogenesis, possibly due to the presence of other growth factors like PDGF-BB.[7] Analyze the tumor microenvironment or your experimental model for the expression of other pro-lymphangiogenic factors.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| PC-3 | Prostate Cancer (androgen-independent) | 2.7 | [5][11] |
| DU145 | Prostate Cancer (androgen-independent) | 3.8 | [5] |
| LNCaP | Prostate Cancer (androgen-dependent) | 6.0 | [5] |
| PrEC | Normal Prostate Epithelial | 7.0 | [5] |
| B16-F10 | Melanoma | 0.01204 mg/mL (at 72h) | [12] |
Note: The B16-F10 IC50 value is presented in mg/mL as reported in the source.
Experimental Protocols
1. Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cells.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent
-
Solubilization solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48 hours).[2]
-
Add 10 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[2]
-
2. Western Blot for VEGFR-3 Phosphorylation
This protocol is for detecting changes in the phosphorylation status of VEGFR-3 in response to this compound treatment.
-
Materials:
-
Cells of interest
-
This compound
-
VEGF-C (for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-VEGFR-3, anti-total-VEGFR-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Pre-treat cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 4 hours).[11]
-
Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes to induce VEGFR-3 phosphorylation.[2][11]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% w/v BSA in TBST for 1 hour.[13]
-
Incubate the membrane with the primary anti-phospho-VEGFR-3 antibody overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total VEGFR-3 antibody for a loading control.[2]
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Platelet-derived growth factors induced lymphangiogenesis: evidence, unanswered questions and upcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. PDGF-BB induces intratumoral lymphangiogenesis and promotes lymphatic metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to VEGFR-3 Inhibition: MAZ51 vs. Sunitinib
For researchers, scientists, and drug development professionals, the selective inhibition of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) is a critical area of investigation, particularly in the fields of oncology and lymphangiogenesis. This guide provides a detailed, objective comparison of two prominent inhibitors, MAZ51 and sunitinib (B231), focusing on their efficacy, selectivity, and mechanisms of action in targeting VEGFR-3.
At a Glance: Key Differences
| Feature | This compound | Sunitinib |
| Primary Target | VEGFR-3 | Multi-kinase inhibitor (including VEGFR-1, -2, -3, PDGFRs, c-KIT) |
| Selectivity | Selective for VEGFR-3 over VEGFR-2 | Broad-spectrum kinase inhibition |
| Mechanism of Action | ATP-competitive inhibitor of VEGFR-3 | ATP-competitive inhibitor of multiple receptor tyrosine kinases |
Introduction to the Inhibitors
This compound is an indolinone-based compound recognized for its potent and selective inhibition of VEGFR-3 tyrosine kinase.[1] Its targeted approach makes it a valuable tool for specifically investigating the roles of VEGFR-3 in physiological and pathological processes.
Sunitinib, on the other hand, is a multi-targeted receptor tyrosine kinase inhibitor with a broad spectrum of activity.[2] It is an established therapeutic agent for certain cancers, and its mechanism involves the inhibition of multiple signaling pathways, including those mediated by VEGFRs.
Comparative Efficacy for VEGFR-3 Inhibition
A direct comparison of the inhibitory potency of this compound and sunitinib against VEGFR-3 is essential for understanding their potential therapeutic applications. While data from a single head-to-head study under identical conditions is limited, we can collate and compare their reported inhibitory concentrations from various studies.
| Inhibitor | Assay Type | Target | IC50 / Ki | Reference |
| This compound | Biochemical Assay | VEGFR-3 (VEGF-C induced) | ~1 µM | [3] |
| Cellular Assay (VEGFR-3 Phosphorylation) | VEGFR-3 | ~5 µM | [1][2] | |
| Cell Proliferation Assay | PC-3 cells | 2.7 µM | [1] | |
| Sunitinib | Biochemical Assay | VEGFR-3 | 43 nM | [2] |
| Biochemical Assay | VEGFR-1, -2, -3 | Ki = 9 nM |
Note: IC50 and Ki values are dependent on the specific experimental conditions and should be interpreted with caution when comparing data from different sources.
Based on available biochemical data, sunitinib demonstrates higher potency in the nanomolar range for VEGFR-3 inhibition compared to this compound, for which inhibitory concentrations are reported in the low micromolar range.
Selectivity Profile
A key differentiator between this compound and sunitinib is their selectivity. This compound exhibits a notable preference for VEGFR-3 over the closely related VEGFR-2. Experimental data indicates that the concentration of this compound required to inhibit VEGFR-2 is approximately 10-fold higher than that needed to inhibit VEGFR-3.[1][2] This selectivity is crucial for minimizing off-target effects related to the broader anti-angiogenic activity of VEGFR-2 inhibition.
Sunitinib, in contrast, is a multi-kinase inhibitor, targeting VEGFR-1, -2, and -3 with high potency, in addition to other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs) and c-KIT.[2] This broad activity profile contributes to its potent anti-tumor effects but may also be associated with a wider range of side effects.
In Vitro and In Vivo Experimental Data
Cellular Effects of this compound
In cellular assays, this compound has been shown to effectively block VEGF-C-induced phosphorylation of VEGFR-3 at a concentration of approximately 3-5 µM.[1] This inhibition of VEGFR-3 signaling translates to functional cellular responses, such as the inhibition of proliferation in cancer cell lines. For example, in PC-3 human prostate cancer cells, which express high levels of VEGFR-3, this compound inhibited cell proliferation with an IC50 value of 2.7 µM.[1]
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in preclinical animal models. In a xenograft mouse model using PC-3 cells, administration of this compound was found to significantly attenuate tumor growth.[1] Another study showed that this compound can inhibit lymphangiogenesis in a mouse wound healing model.[4][5]
Cellular and In Vivo Effects of Sunitinib
Sunitinib's potent inhibition of multiple kinases, including VEGFRs, leads to significant anti-proliferative and anti-angiogenic effects in vitro and in vivo. It has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in a range of xenograft models.[6] Its efficacy in treating metastatic renal cell carcinoma and gastrointestinal stromal tumors is well-established in clinical settings.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: VEGFR-3 signaling pathway and points of inhibition by this compound and sunitinib.
References
- 1. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pagepressjournals.org [pagepressjournals.org]
- 6. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MAZ51 and Axitinib: Selectivity and Potency in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent tyrosine kinase inhibitors, MAZ51 and axitinib (B1684631), with a focus on their selectivity and potency against vascular endothelial growth factor receptors (VEGFRs) and other kinases. The information presented herein is compiled from publicly available research data to assist in the evaluation and selection of these compounds for research and drug development purposes.
Overview and Mechanism of Action
This compound is an indolinone-based compound recognized for its preferential inhibition of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1][2] It functions as a reversible and ATP-competitive inhibitor, targeting the ATP-binding pocket of the VEGFR-3 tyrosine kinase domain.[1] This mechanism blocks the autophosphorylation of the receptor induced by its ligands, VEGF-C and VEGF-D, thereby inhibiting downstream signaling pathways crucial for lymphangiogenesis.[1][3]
Axitinib , another potent, orally available indazole derivative, is a multi-targeted tyrosine kinase inhibitor.[4][5] It exhibits strong inhibitory activity against VEGFR-1, -2, and -3 by competitively binding to the ATP-binding site of these receptors.[5][6] By blocking the phosphorylation of VEGFRs, axitinib effectively inhibits angiogenesis and tumor growth.[4][5] At slightly higher concentrations, axitinib also inhibits other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[6]
Potency and Selectivity
The potency and selectivity of kinase inhibitors are critical determinants of their therapeutic efficacy and safety profiles. While a direct head-to-head comparison in a single study under identical conditions is not publicly available, the following tables summarize the inhibitory activities of this compound and axitinib from various sources.
It is important to note that IC50 values can vary significantly depending on the assay format (biochemical vs. cellular) and specific experimental conditions (e.g., ATP concentration).
Table 1: Biochemical IC50 Values against Primary Targets
| Compound | Target | IC50 (nM) | Notes |
| This compound | VEGFR-3 | ~5000 (for phosphorylation inhibition) | Preferentially inhibits VEGFR-3 over VEGFR-2.[1] |
| Axitinib | VEGFR-1 | 0.1 | Highly potent against all three VEGFRs.[6] |
| VEGFR-2 | 0.2 | [6] | |
| VEGFR-3 | 0.1 - 0.3 | [6] |
Table 2: Cellular Activity and Selectivity
| Compound | Cell-Based Assay | IC50 | Key Findings |
| This compound | Inhibition of VEGFR-3 phosphorylation in cells | ~5 µM | Demonstrates a ~10-fold selectivity for VEGFR-3 over VEGFR-2 (~50 µM).[1] |
| Proliferation of PC-3 prostate cancer cells | 2.7 µM | [7] | |
| Axitinib | Inhibition of VEGFR-2 phosphorylation in cells | Not specified | Potently inhibits VEGFR phosphorylation in cellular contexts.[5] |
| Inhibition of other kinases (cellular assays) | PDGFRβ: 1.6 nM, c-Kit: 1.7 nM | Also inhibits other kinases at nanomolar concentrations.[6] |
Signaling Pathways
The inhibition of VEGFRs by this compound and axitinib disrupts downstream signaling cascades that regulate key cellular processes involved in angiogenesis and lymphangiogenesis.
VEGF-C / VEGFR-3 Signaling Pathway and this compound Inhibition
VEGF-C binding to VEGFR-3 leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the PI3K/Akt and ERK/MAPK pathways, which are crucial for lymphatic endothelial cell proliferation, migration, and survival.[3][8][9] this compound acts as a direct inhibitor of VEGFR-3 phosphorylation, thereby blocking these downstream signals.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Regulation of VEGFR3 signaling in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating VEGFR-3 Inhibition: A Comparative Guide to Alternatives for MAZ51
For researchers, scientists, and drug development professionals engaged in the intricate field of VEGFR-3 signaling, the quest for precise and effective inhibitory tools is paramount. This guide provides a comprehensive comparison of viable alternatives to MAZ51 for blocking the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key player in lymphangiogenesis and tumor metastasis.
This document delves into the performance of several alternative small molecule inhibitors, presenting supporting experimental data in a clear, comparative format. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Unveiling the VEGFR-3 Signaling Cascade
VEGFR-3, upon binding with its ligands VEGF-C or VEGF-D, undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which are crucial for lymphatic endothelial cell proliferation, migration, and survival.[1][2][3] The following diagram illustrates this critical signaling pathway.
Comparative Analysis of VEGFR-3 Inhibitors
While this compound is a known inhibitor of VEGFR-3, a range of other small molecules offer varying degrees of potency and selectivity. This section provides a quantitative comparison of this compound and its alternatives. The half-maximal inhibitory concentration (IC50) values presented below are derived from in vitro kinase assays and cellular assays, providing a snapshot of their efficacy against VEGFR-3 and other related kinases.
| Inhibitor | Target(s) | VEGFR-3 IC50 (nM) | VEGFR-2 IC50 (nM) | VEGFR-1 IC50 (nM) | Other Kinase IC50 (nM) |
| This compound | VEGFR-3 | ~5000 (cellular phosphorylation) | ~50000 (cellular phosphorylation) | - | - |
| SAR131675 | VEGFR-3 | 23 (cell-free), ~20 (cellular) | 230 (cell-free), 239 (cellular) | >3000 (cell-free) | - |
| Cediranib | Pan-VEGFR | ≤3 | <1 | 5 | c-Kit (1-3), PDGFRβ (12-32) |
| Vandetanib | VEGFR-2/3, EGFR | 110 | 40 | - | EGFR (500) |
| Telatinib | VEGFR-2/3, c-Kit, PDGFRα | 4 | 6 | - | c-Kit (1), PDGFRα (15) |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Experimental Protocols: A Methodological Overview
To ensure the reproducibility of the presented data, this section outlines the detailed methodologies for key experiments used to characterize and compare VEGFR-3 inhibitors.
In Vitro VEGFR-3 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-3.
-
Materials:
-
Recombinant human VEGFR-3 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound, SAR131675)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the recombinant VEGFR-3 enzyme to the assay buffer.
-
Add the diluted test compounds to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like the ADP-Glo™ system.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based VEGFR-3 Phosphorylation Assay (Western Blot)
This assay determines the inhibitor's effect on VEGFR-3 autophosphorylation in a cellular context.
-
Cell Culture:
-
Use a cell line that endogenously expresses VEGFR-3, such as human dermal lymphatic endothelial cells (HDLECs) or HEK293 cells transiently overexpressing VEGFR-3.
-
Culture cells in appropriate media and conditions.
-
-
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a VEGFR-3 ligand, such as VEGF-C (e.g., 100 ng/mL), for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-3 (p-VEGFR-3).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-3.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.[2][4]
-
Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the functional consequence of VEGFR-3 inhibition on the migratory capacity of endothelial cells.
-
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Endothelial cells expressing VEGFR-3 (e.g., HDLECs)
-
Serum-free cell culture medium
-
VEGF-C as a chemoattractant
-
Test inhibitors
-
Fixing and staining reagents (e.g., methanol, crystal violet)
-
-
Procedure:
-
Coat the bottom of the Transwell inserts with an extracellular matrix protein like fibronectin or collagen to promote cell attachment.
-
Resuspend the endothelial cells in serum-free medium containing the test inhibitor or vehicle.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
In the lower chamber, add serum-free medium containing VEGF-C as the chemoattractant.
-
Incubate the plate for a period that allows for cell migration (e.g., 4-18 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with a solution of crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
The reduction in cell migration in the presence of the inhibitor is a measure of its efficacy.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of VEGFR-3 inhibitors in a living organism.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously implant tumor cells that either express VEGFR-3 or induce lymphangiogenesis (e.g., human prostate cancer PC-3 cells).
-
-
Procedure:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for lymphatic vessel density).
-
Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of the inhibitor.
-
References
- 1. VEGFR-3 controls tip to stalk conversion at vessel fusion sites by reinforcing Notch signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 4. VEGFR3 Polyclonal Antibody (20712-1-AP) [thermofisher.com]
Validating MAZ51's Inhibitory Effect on VEGFR-3: A Comparative Guide
For researchers, scientists, and drug development professionals investigating lymphangiogenesis and cancer metastasis, the selective inhibition of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) is a critical area of study. MAZ51 has been identified as a potent and selective inhibitor of VEGFR-3 tyrosine kinase.[1] This guide provides a comprehensive comparison of this compound with other VEGFR-3 inhibitors, supported by experimental data and detailed protocols to aid in the validation of its inhibitory effects.
Performance Comparison of VEGFR-3 Inhibitors
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of this compound and other selected VEGFR-3 inhibitors, providing a clear comparison of their potency and selectivity.
| Inhibitor | Type | VEGFR-3 IC50 | Other Kinase IC50s | Reference |
| This compound | Selective | ~5 µM (cell-based phosphorylation) | VEGFR-2 (~50 µM) | [2][3] |
| SAR131675 | Selective | 23 nM (cell-free) | VEGFR-2 (235 nM), VEGFR-1 (>3 µM) | [1] |
| EVT801 | Selective | 11 nM (biochemical), 39 nM (cellular) | VEGFR-2 (130 nM), VEGFR-1 (396 nM) | [4] |
| Axitinib | Multi-target | 0.1-0.3 nM | VEGFR-1 (0.1 nM), VEGFR-2 (0.2 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM) | [1] |
| Sorafenib | Multi-target | 20 nM | VEGFR-2 (90 nM), PDGFR-β (57 nM), c-KIT (68 nM), Raf-1 (6 nM), B-Raf (22 nM) | [1] |
| Sunitinib | Multi-target | Not specified | VEGFR-1 (64 nM), VEGFR-2 (14 nM) | [5] |
| Pazopanib | Multi-target | 47 nM | VEGFR-1 (10 nM), VEGFR-2 (30 nM), PDGFR (84 nM), FGFR (74 nM), c-Kit (140 nM) | [1] |
| Cediranib | Multi-target | ≤3 nM | VEGFR-2 (<1 nM), VEGFR-1 (5 nM), c-Kit, PDGFRβ | [1] |
VEGFR-3 Signaling Pathway
VEGFR-3, upon binding to its ligands VEGF-C or VEGF-D, undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domains. This activation initiates downstream signaling cascades, primarily through the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting lymphatic endothelial cell proliferation, migration, and survival.
Experimental Protocols
To validate the inhibitory effect of this compound on VEGFR-3, a series of in vitro and in vivo experiments are essential. The following are detailed protocols for key assays.
In Vitro Assays
1. Western Blot for VEGFR-3 Phosphorylation
This assay directly measures the ability of this compound to inhibit the autophosphorylation of VEGFR-3 in response to ligand stimulation.
-
Cell Culture and Treatment:
-
Culture human lymphatic endothelial cells (HLECs) or other cells endogenously or exogenously expressing VEGFR-3 in appropriate media.
-
Once cells reach 80-90% confluency, serum-starve them for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 4 hours.
-
Stimulate the cells with recombinant human VEGF-C (50 ng/mL) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-3 (p-VEGFR-3).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total VEGFR-3 to ensure equal protein loading.
-
2. Cell Proliferation Assay (WST-1 or MTT)
This assay assesses the impact of this compound on the proliferation of VEGFR-3 expressing cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Add WST-1 or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value. A study on PC-3 prostate cancer cells showed that this compound inhibited proliferation with an IC50 of 2.7 µM.[2][3]
3. Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory capacity of cells in response to a chemoattractant.
-
Plate cells in the upper chamber of a Transwell insert with a porous membrane.
-
Add medium containing a chemoattractant (e.g., VEGF-C) to the lower chamber.
-
Add this compound or vehicle control to both chambers.
-
Incubate for 18-24 hours to allow for cell migration through the membrane.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface.
-
Count the number of migrated cells in several fields of view under a microscope. Studies have shown that this compound can attenuate VEGF-C-induced migration of PC-3 cells.[2][3]
In Vivo Assay
Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Implant human tumor cells (e.g., PC-3) subcutaneously into immunodeficient mice.
-
Allow tumors to reach a palpable size.
-
Randomly assign mice to treatment groups (vehicle control and this compound).
-
Administer this compound or vehicle intraperitoneally or orally at a predetermined dose and schedule. This compound has been shown to block the tumor growth of PC-3 cells in a xenograft mouse model.[2][3]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise the tumors and perform histological and immunohistochemical analyses to assess angiogenesis, lymphangiogenesis, and apoptosis.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for validating a kinase inhibitor like this compound, from initial screening to in vivo efficacy studies.
References
- 1. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Identification of high-affinity VEGFR3-binding peptides through a phage-displayed random peptide library - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results with MAZ51: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MAZ51, a selective VEGFR-3 inhibitor, with other multi-kinase inhibitors. It includes supporting experimental data, detailed protocols for key assays, and visualizations to ensure the reproducibility of experimental findings.
This compound is an indolinone-based synthetic molecule that functions as a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] Its selectivity for VEGFR-3 over other related kinases, such as VEGFR-2, makes it a valuable tool for targeted research into lymphangiogenesis and for the development of novel cancer therapies.
Comparative Analysis of Kinase Inhibitors
This compound's primary mechanism of action is the inhibition of VEGFR-3 autophosphorylation.[2] This selectivity is a key differentiator from broader multi-kinase inhibitors like Sunitinib and Axitinib.
Table 1: Comparison of IC50 Values for Kinase Inhibitors
| Inhibitor | Target(s) | IC50 (VEGFR-3) | IC50 (VEGFR-2) | Cell Proliferation IC50 (PC-3 cells) | Reference(s) |
| This compound | VEGFR-3 | ~5 µM | ~50 µM | 2.7 µM | [3] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 10 nM | 10 nM | Not specified | [4] |
| Axitinib | VEGFRs 1, 2, 3 | 0.1 - 0.3 nM | 0.2 nM | Not specified | [4] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
To ensure the reproducibility of experimental results with this compound, detailed methodologies for key experiments are provided below.
Western Blotting for VEGFR-3 Phosphorylation
This protocol is designed to determine the effect of this compound on VEGF-C-induced VEGFR-3 phosphorylation in a relevant cell line (e.g., PC-3 human prostate cancer cells).
Materials:
-
PC-3 cells
-
RPMI-1640 medium with 10% FBS
-
Serum-free RPMI-1640 medium
-
Recombinant human VEGF-C
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-VEGFR-3, anti-total-VEGFR-3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary anti-phospho-VEGFR-3 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Visualize bands using an ECL reagent.
-
Strip the membrane and re-probe with anti-total-VEGFR-3 antibody as a loading control.[7]
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of this compound on the proliferation of cancer cells by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cancer cell line (e.g., PC-3)
-
96-well tissue culture plates
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat cells with various concentrations of this compound or vehicle control for 48 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell line's proliferation rate.[8]
-
-
Fixation and Denaturation:
-
Remove the labeling medium and add a fixing/denaturing solution for 30 minutes at room temperature.[9]
-
-
Immunodetection:
-
Quantification:
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.[9]
-
Calculate cell proliferation as a percentage of the vehicle-treated control.
-
Transwell Migration Assay
This assay assesses the effect of this compound on VEGF-C-induced cell migration.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cancer cell line (e.g., PC-3)
-
Serum-free medium
-
VEGF-C
-
This compound
-
Crystal Violet stain
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency and serum-starve for 4-6 hours.[7]
-
Resuspend cells in serum-free medium.
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C.[7]
-
-
Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface with methanol.
-
Stain the migrated cells with Crystal Violet.[7]
-
Count the number of migrated cells in several random fields under a microscope.
-
Visualizations
Signaling Pathway
The following diagram illustrates the VEGFR-3 signaling pathway and the point of inhibition by this compound. Upon binding of its ligand, VEGF-C, VEGFR-3 dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, migration, and survival. This compound acts as an ATP-competitive inhibitor, blocking the initial phosphorylation of VEGFR-3.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pagepressjournals.org [pagepressjournals.org]
- 3. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Anti-Tumor Efficacy of MAZ51
In the landscape of targeted cancer therapy, inhibitors of receptor tyrosine kinases (RTKs) have emerged as a cornerstone of precision medicine. MAZ51, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), has demonstrated significant anti-tumor effects in preclinical studies. This guide provides a comprehensive cross-validation of this compound's anti-tumor properties, comparing its performance with alternative VEGFR-3 inhibitors and inhibitors of the c-MET pathway, another critical RTK implicated in cancer progression. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and therapeutic strategies.
This compound: A Selective VEGFR-3 Inhibitor
This compound is an indolinone-based compound that functions as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] Its primary mechanism of action involves blocking the autophosphorylation of VEGFR-3, thereby inhibiting downstream signaling pathways that promote lymphangiogenesis and tumor cell proliferation.[2] Notably, this compound exhibits a preferential inhibition of VEGFR-3 over the structurally similar VEGFR-2, a key factor in reducing broader anti-angiogenic side effects.[1]
Comparative Analysis of Anti-Tumor Effects
The anti-tumor efficacy of this compound is benchmarked against other VEGFR-3 inhibitors and a selection of c-MET inhibitors. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Inhibitory Activity of VEGFR-3 Antagonists
| Compound | Target(s) | IC50 (VEGFR-3 Kinase Assay) | IC50 (Cell Proliferation Assay) | Cell Line | Reference |
| This compound | VEGFR-3 >> VEGFR-2 | ~5 µM | 2.7 µM | PC-3 (Prostate) | [3] |
| SAR131675 | VEGFR-3 > VEGFR-2 | 23 nM | ~20 nM (HLECs) | Human Lymphatic Endothelial Cells | [4] |
| Cediranib | pan-VEGFR, c-Kit, PDGFR | ≤3 nM | ~1-10 nM (HUVECs) | Human Umbilical Vein Endothelial Cells | |
| Telatinib | VEGFR-2, VEGFR-3, PDGFRβ, c-Kit | 4 nM | 26 nM (HUVECs) | Human Umbilical Vein Endothelial Cells | |
| Brivanib | VEGFR-2, VEGFR-3, FGFR | 10 nM | 40 nM (HUVECs) | Human Umbilical Vein Endothelial Cells |
Table 2: In Vivo Anti-Tumor Activity of VEGFR-3 Antagonists
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Metastasis Inhibition | Reference |
| This compound | PC-3 Prostate Cancer Xenograft | 1-3 µM daily s.c. | Significant, dose-dependent | - | |
| This compound | Cl66 Mammary Carcinoma | i.p. injection | Significant, dose-dependent | Inhibition of lymph node and lung metastasis | |
| SAR131675 | 4T1 Mammary Carcinoma | 30-100 mg/kg/day p.o. | 24-50% | Significant reduction in lymph node and lung metastasis | |
| Telatinib | Multiple Xenograft Models | - | Potent, dose-dependent | - |
Table 3: Profile of c-MET Inhibitors as Alternative Therapeutic Agents
| Compound | Target(s) | Key Anti-Tumor Activity | Relevant Cancer Types | Reference |
| Cabozantinib | c-MET, VEGFRs, AXL, RET | Inhibition of tumor growth, angiogenesis, and metastasis | Renal Cell Carcinoma, Medullary Thyroid Cancer, Hepatocellular Carcinoma | |
| Crizotinib | c-MET, ALK, ROS1 | High response rates in ALK+ and ROS1+ NSCLC | Non-Small Cell Lung Cancer (NSCLC) | |
| Tepotinib | c-MET | Effective in NSCLC with MET exon 14 skipping alterations | NSCLC | |
| Capmatinib | c-MET | Approved for metastatic NSCLC with MET exon 14 skipping | NSCLC |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
VEGFR-3 Signaling Pathway and Point of this compound Inhibition
Caption: this compound inhibits VEGFR-3 autophosphorylation.
c-MET Signaling Pathway
Caption: HGF binding activates multiple c-MET pathways.
Experimental Workflow for In Vitro Drug Screening
Caption: Workflow for determining in vitro drug efficacy.
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.
In Vitro VEGFR-3 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-3 kinase.
-
Reagents and Materials: Recombinant human VEGFR-3 kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (this compound and alternatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, VEGFR-3 enzyme, and the substrate peptide.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials: Cancer cell line of interest (e.g., PC-3), complete culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing the formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
-
Tumor Xenograft Mouse Model
This in vivo model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animals and Cell Lines: Immunocompromised mice (e.g., nude or SCID mice) and a human cancer cell line (e.g., PC-3).
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and vehicle control via the desired route (e.g., intraperitoneal, oral gavage, or subcutaneous) at a predetermined schedule and dose.
-
Measure the tumor volume (e.g., using calipers with the formula: (Length x Width²)/2) and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy.
-
Conclusion
This compound demonstrates significant anti-tumor activity through the selective inhibition of VEGFR-3. When compared to other VEGFR-3 inhibitors, its selectivity profile presents a potential advantage in minimizing off-target effects. The provided data and protocols offer a framework for the objective evaluation of this compound and its alternatives. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of these compounds. The exploration of c-MET inhibitors as an alternative strategy, particularly in tumors co-expressing both pathways, presents a promising avenue for future research in targeted cancer therapy.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tepotinib Treatment in Patients With MET Exon 14-Skipping Non-Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MAZ51 and Other Indolinone Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of MAZ51, a notable indolinone derivative, with other prominent members of this class, including Sunitinib, SU6668 (Orantinib), and Vatalanib. Indolinones are a significant class of synthetic compounds that have been extensively developed as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2] This analysis is supported by experimental data to aid in research and drug development decisions.
Mechanism of Action: A Focus on Kinase Inhibition
Indolinone derivatives function primarily as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).[2] By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream substrates, thereby blocking signal transduction pathways that are critical for cell proliferation, survival, migration, and angiogenesis.
This compound is characterized as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[3] It effectively blocks the ligand-induced autophosphorylation of VEGFR-3, a key receptor in lymphangiogenesis, the formation of lymphatic vessels.[4] While this compound shows a preference for VEGFR-3, it can also inhibit other tyrosine kinases at higher concentrations.[4][5]
In contrast, other indolinone derivatives like Sunitinib , SU6668 , and Vatalanib are multi-targeted kinase inhibitors, acting on a broader range of RTKs.
-
Sunitinib targets a wide array of kinases, including VEGFRs (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), c-KIT, Flt-3, and RET.[6][7][8][9][10][11][12] This broad-spectrum activity contributes to its anti-angiogenic and anti-tumor effects.[7][10][11][13]
-
SU6668 (Orantinib) also inhibits multiple RTKs, including VEGFRs, PDGFRs, and Fibroblast Growth Factor Receptors (FGFRs).[12][14][15][16][17] Its anti-angiogenic properties stem from its ability to block these key signaling pathways.[17]
-
Vatalanib (PTK787) is a potent inhibitor of all known VEGFRs and also targets PDGFR-β and c-KIT.[18][19][20][21]
Data Presentation: Quantitative Comparison of Indolinone Derivatives
The following tables summarize the inhibitory activities of this compound and other selected indolinone derivatives against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki)
| Compound | Target Kinase | IC50 / Ki (nM) | Reference |
| This compound | VEGFR-3 | 1000 (IC50) | [3] |
| VEGFR-2 | ~50000 (IC50 for phosphorylation inhibition) | [5][22] | |
| Sunitinib | VEGFR-1 | 13 (IC50) | [23] |
| VEGFR-2 | 80 (IC50) | [9][23] | |
| VEGFR-3 | 46 (IC50, murine) | [23] | |
| PDGFRβ | 2 (IC50) | [9] | |
| c-Kit | 7 (IC50) | [23] | |
| SU6668 | VEGFR-1 (Flt-1) | 2100 (Ki) | [15][16] |
| PDGFRβ | 8 (Ki) | [15][16] | |
| FGFR1 | 1200 (Ki) | [15][16] | |
| Vatalanib | VEGFR-1 | 77 (IC50) | [8] |
| VEGFR-2 | 37 (IC50) | [8][24] | |
| VEGFR-3 | 666 (IC50, 18-fold less than VEGFR-2) | [23][24] | |
| c-Kit | ~160 (IC50) | [21] | |
| PDGFRβ | ~1400 (IC50) | [21] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | PC-3 | Human Prostate Cancer | 2.7 | [5][25] |
| DU145 | Human Prostate Cancer | 3.8 | [25] | |
| LNCaP | Human Prostate Cancer | 6.0 | [25] | |
| C6 | Rat Glioma | ~5 | [26] | |
| Sunitinib | HUVEC | Human Umbilical Vein Endothelial Cells | 0.04 | [9] |
| NIH-3T3 (PDGFRβ) | Mouse Embryonic Fibroblast | 0.039 | [9] | |
| SU6668 | HUVEC (VEGF-driven) | Human Umbilical Vein Endothelial Cells | 0.34 | [16] |
| MO7E (SCF-driven) | Human Myeloid Leukemia | 0.29 | [16] | |
| Vatalanib | HUVEC (VEGF-driven) | Human Umbilical Vein Endothelial Cells | 0.0071 | [8] |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the analysis of these indolinone derivatives.
Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.
Caption: A typical workflow for evaluating kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (for IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., VEGFR-3)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a mixture of the recombinant kinase and its substrate in kinase assay buffer. Add this mixture to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to convert ADP to ATP, followed by the addition of Kinase Detection Reagent to generate a luminescent signal.[2][10][27]
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value is determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., PC-3)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3][6][26][28][29]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3][6][26][28][29]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of a specific protein, such as VEGFR-3, in response to ligand stimulation and inhibitor treatment.
Materials:
-
Cells expressing the target protein
-
Ligand (e.g., VEGF-C)
-
Test compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells, then pre-treat with the test compound for a specified time before stimulating with the appropriate ligand (e.g., VEGF-C).[5][14][18][19][22]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody (e.g., anti-phospho-VEGFR-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of a compound to inhibit cell migration towards a chemoattractant.
Materials:
-
Cells of interest
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor)
-
Test compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium containing the test compound at various concentrations.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.[1][7][13][30][31]
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 18-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with methanol and stain them with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the inhibitory effect of the compound.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTScan® VEGF Receptor 3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. chondrex.com [chondrex.com]
- 7. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor [pubmed.ncbi.nlm.nih.gov]
- 12. Broad spectrum receptor tyrosine kinase inhibitor, SU6668, sensitizes radiation via targeting survival pathway of vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 23. selleckchem.com [selleckchem.com]
- 24. altmeyers.org [altmeyers.org]
- 25. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. researchhub.com [researchhub.com]
- 30. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 31. corning.com [corning.com]
MAZ51: A Comparative Guide to its Potent and Selective Inhibition of VEGFR-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MAZ51, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), against its closely related counterpart, VEGFR-2. The following sections present supporting experimental data, detailed methodologies, and visual representations of the associated signaling pathways to objectively demonstrate this compound's specificity.
Quantitative Data Summary: this compound's Inhibitory Potency
This compound demonstrates a clear preferential inhibition of VEGFR-3 over VEGFR-2. The half-maximal inhibitory concentration (IC50) values from various in vitro assays are summarized below.
| Target | Assay Type | Cell Line / System | IC50 (µM) | Reference |
| VEGFR-3 Phosphorylation | Kinase Inhibition | Porcine Aortic Endothelial (PAE) cells | ~5 | [1][2][3] |
| VEGFR-2 Phosphorylation | Kinase Inhibition | Porcine Aortic Endothelial (PAE) cells | ~50 | [1][2] |
| Recombinant VEGFR-3 | Kinase Assay (VEGF-C induced) | Recombinant Protein | 1 | |
| Cell Proliferation | MTT Assay | PC-3 (Human Prostate Cancer) | 2.7 | |
| Cell Proliferation | MTT Assay | DU145 (Human Prostate Cancer) | 3.8 | |
| Cell Proliferation | MTT Assay | LNCaP (Human Prostate Cancer) | 6.0 | |
| Cell Proliferation | MTT Assay | PrEC (Normal Human Prostate Epithelial) | 7.0 |
Deciphering the Signaling Cascades: VEGFR-3 vs. VEGFR-2
The distinct downstream signaling pathways initiated by VEGFR-3 and VEGFR-2 highlight the importance of selective inhibition for targeted therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 3. This compound ≥95% (HPLC), solid, VEGFR3 kinase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Comparative Analysis of VEGFR-3 Inhibition: A Validation of MAZ51's Efficacy Using siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the pharmacological inhibition of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) by the small molecule inhibitor MAZ51 and the genetic knockdown of VEGFR-3 using small interfering RNA (siRNA). The objective is to validate the on-target effects of this compound by demonstrating comparable cellular and molecular outcomes to those achieved with a highly specific genetic approach. The experimental data cited herein supports the use of this compound as a selective inhibitor of VEGFR-3 signaling, a critical pathway in lymphangiogenesis and tumor progression.
Introduction to VEGFR-3 and its Inhibition
VEGFR-3, a receptor tyrosine kinase, plays a pivotal role in the development and maintenance of the lymphatic system.[1] Its activation by ligands such as VEGF-C and VEGF-D initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for lymphatic endothelial cell proliferation, migration, and survival.[2][3] Dysregulation of VEGFR-3 signaling is implicated in various pathologies, including tumor metastasis and lymphedema.
Comparative Efficacy: this compound vs. VEGFR-3 siRNA
Experimental evidence from studies on human prostate cancer cells (PC-3), which exhibit high expression of VEGFR-3, demonstrates a significant overlap in the functional consequences of treatment with this compound and transfection with VEGFR-3 siRNA.[6][7] Both interventions lead to a marked reduction in cell proliferation and migration, key processes in cancer progression.[6][7]
Table 1: Comparison of Effects on PC-3 Cell Proliferation
| Treatment | Concentration/Dose | Method | Result | Reference |
| This compound | 1-10 µM | BrdU Incorporation Assay | Dose-dependent decrease in cell proliferation.[6] | [6] |
| This compound | IC50 = 2.7 µM | MTT Assay | Inhibition of cell proliferation.[6][7] | [6][7] |
| VEGFR-3 siRNA | 50 and 100 nM | BrdU Incorporation Assay | Significant reduction in cell proliferation.[6] | [6] |
Table 2: Comparison of Effects on PC-3 Cell Migration
| Treatment | Concentration/Dose | Method | Result | Reference |
| This compound | 3 µM | Transwell Migration Assay | Marked decrease in VEGF-C-induced cell migration.[6] | [6] |
| VEGFR-3 siRNA | 50 nM | Transwell Migration Assay | Significant decrease in VEGF-C-induced cell migration.[6] | [6] |
Table 3: Comparison of Effects on VEGFR-3 Signaling Pathway
| Treatment | Concentration/Dose | Method | Result | Reference |
| This compound | 1-3 µM | Western Blot | Decreased expression of VEGFR-3 and inhibition of VEGF-C-induced phosphorylation of VEGFR-3 and downstream Akt.[6][8] | [6][8] |
| VEGFR-3 siRNA | 50-100 nM | RT-PCR, Western Blot | Reduced mRNA and protein expression of VEGFR-3.[6][9] | [6][9] |
It is important to note that while this compound shows preferential inhibition of VEGFR-3 at lower concentrations (around 1-5 µM), higher concentrations may lead to off-target effects on other tyrosine kinases, including VEGFR-2.[6][8] Studies have also indicated that this compound can inhibit the proliferation of cells that do not express VEGFR-3, suggesting a broader anti-proliferative activity at higher doses.[4][5]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: VEGFR-3 signaling pathway and points of inhibition.
Caption: Workflow for comparing this compound and siRNA effects.
Caption: Logic diagram for validating this compound's on-target effects.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
1. siRNA Transfection
-
Cell Seeding: Plate cells (e.g., 8 x 10^4 PC-3 cells per well in a 24-well plate) the day before transfection to achieve 50-70% confluency at the time of transfection.[10]
-
siRNA-Lipid Complex Formation:
-
Dilute VEGFR-3 specific siRNA (e.g., 50 nM final concentration) in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[11]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
Post-transfection: After the incubation period, replace the medium with normal growth medium. Assays are typically performed 24-72 hours post-transfection. A non-targeting or scrambled siRNA should be used as a negative control.
2. Cell Proliferation (BrdU) Assay
-
Treatment: Following treatment with this compound or transfection with siRNA for the desired duration (e.g., 48 hours), add BrdU labeling solution to the cell culture medium and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Detection: Add an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Substrate Reaction: Add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated into the DNA, reflecting the rate of cell proliferation.
3. Cell Migration (Transwell) Assay
-
Cell Preparation: After treatment or transfection, harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Place Transwell inserts (typically with an 8 µm pore size) into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 50 ng/ml VEGF-C) in the lower chamber.
-
Cell Seeding: Seed the prepared cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 18-24 hours to allow for cell migration through the porous membrane.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the stained cells under a microscope.
4. Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for VEGFR-3, phosphorylated VEGFR-3, Akt, phosphorylated Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
References
- 1. Regulation of VEGFR3 signaling in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 9. Inhibition of Lymphangiogenesis of Endothelial Progenitor Cells with VEGFR-3 siRNA Delivered with PEI-alginate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA-mediated knockdown of VEGF-A, VEGF-C and VEGFR-3 suppresses the growth and metastasis of mouse bladder carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Safety Operating Guide
Essential Safety and Logistics for Handling MAZ51
This guide provides crucial safety protocols and logistical plans for the handling and disposal of MAZ51, a selective inhibitor of the VEGFR-3 tyrosine kinase used in laboratory research. Given that one supplier suggests the compound should be considered hazardous, it is imperative to follow stringent safety precautions.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, including its inhibitory concentrations in various cell lines and solubility in common laboratory solvents.
| Parameter | Value | Cell Line/Solvent | Source |
| IC₅₀ | 2.7 µM | PC-3 (prostate cancer) | [1][2] |
| 7.0 µM | PrEC (prostate epithelial) | [2] | |
| 6.0 µM | LNCaP (prostate cancer) | [2] | |
| 3.8 µM | DU145 (prostate cancer) | [2] | |
| < 1 µM | HDMEC (dermal microvascular endothelial) | ||
| Solubility | 10 mg/mL | DMSO | |
| 1 mg/mL | DMSO | ||
| 8.33 mg/mL | DMSO (with heating) | ||
| 63 mg/mL | DMSO | ||
| 0.2 mg/mL | DMF |
Operational Plan: Safe Handling of this compound
A meticulous, step-by-step approach is essential when working with this compound to ensure personnel safety and experimental integrity.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound, both in solid and solution form, should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A standard set of PPE is mandatory before handling this compound. This includes:
-
A properly fitted lab coat.
-
Safety goggles with side shields or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene are recommended).
-
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated precision balance.
-
Weighing this compound: Carefully weigh the desired amount of this compound into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.14 mg of this compound (Molecular Weight: 314.38 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound. For a 10 mM solution, this would be 1 mL.
-
Dissolution: Securely cap the tube and vortex until the this compound is completely dissolved. Gentle warming may be applied if necessary, as suggested by some suppliers.
-
Storage: Store the stock solution at -20°C in the dark.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with a suitable cleaning agent.
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical waste.
Visual Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key stages of safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
